molecular formula C19H38O2 B3044283 Methyl 10-methylheptadecanoate CAS No. 2490-25-7

Methyl 10-methylheptadecanoate

Cat. No.: B3044283
CAS No.: 2490-25-7
M. Wt: 298.5 g/mol
InChI Key: DRJCIKFLPGIEQC-UHFFFAOYSA-N
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Description

Methyl 10-methylheptadecanoate is a useful research compound. Its molecular formula is C19H38O2 and its molecular weight is 298.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 10-methylheptadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O2/c1-4-5-6-9-12-15-18(2)16-13-10-7-8-11-14-17-19(20)21-3/h18H,4-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJCIKFLPGIEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)CCCCCCCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00947789
Record name Methyl 10-methylheptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490-25-7
Record name Heptadecanoic acid, 10-methyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002490257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 10-methylheptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biosynthesis of 10-Methylheptadecanoic Acid in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylheptadecanoic acid is a saturated fatty acid with a methyl group at the tenth carbon. It belongs to the class of methyl-branched fatty acids, which are important components of the cell membranes of various bacteria. The presence and position of methyl branches in fatty acids can significantly influence the physical properties of bacterial membranes, such as fluidity and permeability. This, in turn, affects the organism's ability to adapt to different environmental conditions and can play a role in its pathogenicity. Understanding the biosynthetic pathway of 10-methylheptadecanoic acid is therefore of considerable interest for the development of novel antimicrobial agents that target bacterial lipid metabolism. This technical guide provides an in-depth overview of the core biosynthetic pathway, including the key enzymes involved, available quantitative data, detailed experimental protocols for its study, and visual representations of the pathway and experimental workflows.

The Core Biosynthesis Pathway

The biosynthesis of 10-methylheptadecanoic acid in bacteria is not a de novo process for the entire molecule but rather a modification of a pre-existing fatty acid. The pathway is analogous to the well-characterized biosynthesis of tuberculostearic acid (10-methyloctadecanoic acid)[1][2]. It is a two-step enzymatic process that introduces a methyl group at the C10 position of a C17 monounsaturated fatty acid precursor.

The key enzymes involved in this pathway are:

  • BfaB (S-adenosyl-L-methionine-dependent methyltransferase): This enzyme catalyzes the first step, which is the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of the fatty acid precursor. This reaction forms a 10-methyleneheptadecanoyl intermediate.

  • BfaA (Flavin adenine (B156593) dinucleotide (FAD)-binding oxidoreductase): This enzyme catalyzes the second and final step, the reduction of the methylene group of the intermediate to a methyl group, yielding 10-methylheptadecanoic acid. This reaction typically utilizes NADPH as the reducing agent[3][4].

The likely precursor for the synthesis of 10-methylheptadecanoic acid is cis-heptadecenoic acid, with the double bond at the Δ9 position.

Signaling Pathway Diagram

Biosynthesis_of_10_Methylheptadecanoic_Acid cluster_0 Biosynthesis Pathway Precursor cis-Heptadecenoic acid (C17:1Δ9) Intermediate 10-Methyleneheptadecanoyl intermediate Precursor->Intermediate Methylation Product 10-Methylheptadecanoic acid Intermediate->Product Reduction SAM S-adenosyl-L-methionine (SAM) BfaB BfaB (Methyltransferase) SAM->BfaB SAH S-adenosyl-L-homocysteine (SAH) NADPH NADPH + H+ BfaA BfaA (Oxidoreductase) NADPH->BfaA NADP NADP+ BfaB->SAH BfaA->NADP

Caption: Biosynthesis pathway of 10-methylheptadecanoic acid.

Quantitative Data

Quantitative data on the biosynthesis of 10-methylheptadecanoic acid is limited in the published literature. The following table summarizes the available information on the substrate specificity of the involved enzymes, which has been inferred from studies on homologous systems.

EnzymeSubstrate(s)Product(s)Kinetic ParametersSource Organism (for homologous enzymes)
BfaB (Methyltransferase)C14-C20 fatty acids with a Δ9, Δ10, or Δ11 double bond, S-adenosyl-L-methionine10-Methylene fatty acid intermediate, S-adenosyl-L-homocysteineSpecific kinetic data (Km, kcat, Vmax) are not readily available in the literature.Actinomycetes and γ-proteobacteria
BfaA (Oxidoreductase)10-Methylene fatty acid intermediate, NADPH10-Methyl branched fatty acid, NADP+Specific kinetic data (Km, kcat, Vmax) are not readily available in the literature.Actinomycetes and γ-proteobacteria

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 10-methylheptadecanoic acid biosynthesis.

Heterologous Expression and Purification of BfaA and BfaB

This protocol describes a general approach for producing and purifying the BfaA and BfaB enzymes for in vitro characterization.

a. Gene Synthesis and Cloning:

  • Obtain the gene sequences for bfaA and bfaB from a bacterial species known to produce 10-methyl branched fatty acids.

  • Codon-optimize the gene sequences for expression in Escherichia coli.

  • Synthesize the genes and clone them into a suitable expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine tag for affinity purification.

b. Protein Expression:

  • Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

  • Continue the culture at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance soluble protein expression.

c. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM dithiothreitol (B142953) (DTT), and a protease inhibitor cocktail).

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

  • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM).

  • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Analyze the purified protein fractions by SDS-PAGE.

  • Pool the fractions containing the purified protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

  • Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.

In Vitro Enzyme Assays

a. BfaB (Methyltransferase) Assay:

  • Prepare a reaction mixture containing 50 mM Tris-HCl pH 7.5, 100 µM of the monounsaturated fatty acid substrate (e.g., cis-9-heptadecenoic acid), 200 µM S-adenosyl-L-methionine (SAM), and 1-5 µM of purified BfaB enzyme in a total volume of 100 µL.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of 1 M HCl.

  • Extract the fatty acids with an organic solvent (e.g., ethyl acetate (B1210297) or hexane).

  • Dry the organic phase under a stream of nitrogen.

  • Derivatize the fatty acids to their methyl esters (see protocol below).

  • Analyze the products by GC-MS to detect the formation of the 10-methyleneheptadecanoyl intermediate.

b. BfaA (Oxidoreductase) Assay:

  • Prepare the 10-methyleneheptadecanoyl intermediate by a larger-scale BfaB reaction followed by purification, or through chemical synthesis.

  • Prepare a reaction mixture containing 50 mM Tris-HCl pH 7.5, 50 µM of the 10-methyleneheptadecanoyl intermediate, 200 µM NADPH, and 1-5 µM of purified BfaA enzyme in a total volume of 100 µL.

  • Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm using a spectrophotometer.

  • Alternatively, the reaction can be stopped and the fatty acids extracted, derivatized, and analyzed by GC-MS to confirm the formation of 10-methylheptadecanoic acid.

Analysis of 10-Methylheptadecanoic Acid from Bacterial Cultures

This protocol details the extraction, derivatization, and analysis of fatty acids from bacterial cells.

a. Lipid Extraction:

  • Harvest bacterial cells from a culture by centrifugation.

  • Wash the cell pellet with a saline solution and then lyophilize to dryness.

  • Perform a Bligh-Dyer extraction by adding a mixture of chloroform, methanol, and water (or a suitable buffer) to the dried cell pellet.

  • Vortex the mixture vigorously and then centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

b. Fatty Acid Methyl Ester (FAME) Derivatization:

  • To the dried lipid extract, add a solution of 0.5 M sodium methoxide (B1231860) in methanol.

  • Incubate at 50°C for 10-15 minutes to transesterify the fatty acids.

  • Neutralize the reaction by adding an acid (e.g., acetic acid).

  • Add water and extract the FAMEs with hexane (B92381).

  • Collect the upper hexane layer containing the FAMEs.

  • Wash the hexane layer with water and then dry it over anhydrous sodium sulfate.

  • Concentrate the FAME solution under a stream of nitrogen to a suitable volume for GC-MS analysis.

c. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Inject the FAME sample into a GC-MS system equipped with a suitable capillary column (e.g., a polar column like a BPX70 or a non-polar column like a DB-5ms).

  • Use a temperature program that allows for the separation of different fatty acid methyl esters. A typical program might start at a low temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period.

  • The mass spectrometer should be operated in electron ionization (EI) mode.

  • Identify the 10-methylheptadecanoic acid methyl ester peak by its retention time and its characteristic mass spectrum, which will show a molecular ion peak and specific fragmentation patterns indicating the position of the methyl branch. The use of a commercial or in-house library of FAME mass spectra is highly recommended for confident identification.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow General Experimental Workflow start Bacterial Culture extraction Lipid Extraction (e.g., Bligh-Dyer) start->extraction derivatization FAME Derivatization (Transesterification) extraction->derivatization analysis GC-MS Analysis derivatization->analysis identification Identification of 10-Methylheptadecanoic Acid analysis->identification quantification Quantification identification->quantification end Results quantification->end

Caption: A general workflow for the analysis of 10-methylheptadecanoic acid.

Conclusion

The biosynthesis of 10-methylheptadecanoic acid in bacteria is a two-step enzymatic modification of a monounsaturated fatty acid precursor, catalyzed by the methyltransferase BfaB and the oxidoreductase BfaA. While the overall pathway is understood, there is a notable lack of specific quantitative data, particularly regarding the kinetic parameters of the key enzymes. The experimental protocols provided in this guide offer a framework for researchers to further investigate this pathway, including the expression and characterization of the biosynthetic enzymes and the analysis of the final product from bacterial sources. Further research in this area will be crucial for a more complete understanding of bacterial lipid metabolism and for the potential development of novel therapeutics targeting this essential pathway.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 10-methylheptadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-methylheptadecanoate is a branched-chain fatty acid methyl ester (FAME). While its straight-chain isomer, methyl heptadecanoate, is more commonly studied, branched-chain fatty acids and their esters are gaining interest in various scientific fields for their unique physical properties and potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its synthesis and analysis. Due to the limited availability of experimental data for this specific isomer, information for the straight-chain analogue and general properties of branched-chain FAMEs are included for comparative purposes.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compoundMethyl heptadecanoate (for comparison)Source
Molecular Formula C₁₉H₃₈O₂C₁₈H₃₆O₂[1]
Molecular Weight 298.5 g/mol 284.48 g/mol [1]
CAS Number 2490-25-71731-92-6[1]
Appearance Not availableLight yellow solid[2]
Melting Point Not available29 - 30 °C[2]
Boiling Point Not available152 - 153 °C[2]
Density Not availableNot available
Solubility Not availableNot available

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data PointsSource
Mass Spectrometry (GC-MS) Molecular Ion (M+): m/z 298. Key fragments can be used to determine the branch position.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectral data available in public databases. Specific peak assignments require further analysis.[1]
¹H Nuclear Magnetic Resonance (NMR) Predicted spectra are available. Experimental data is not readily published.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of FAMEs which can be adapted for this compound from its corresponding carboxylic acid.

Materials:

  • 10-methylheptadecanoic acid

  • Anhydrous methanol (B129727)

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 10-methylheptadecanoic acid in an excess of anhydrous methanol (e.g., 20-fold molar excess).

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid weight) while stirring.

  • Attach a condenser and reflux the mixture for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, most of the excess methanol is removed using a rotary evaporator.

  • The residue is dissolved in diethyl ether and transferred to a separatory funnel.

  • The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane (B92381):ethyl acetate (B1210297) gradient system.

Synthesis_Workflow Reactants 10-methylheptadecanoic acid + Methanol + H₂SO₄ Reflux Reflux (2-4 hours) Reactants->Reflux Evaporation Solvent Evaporation (Rotary Evaporator) Reflux->Evaporation Extraction Liquid-Liquid Extraction (Ether/Water/NaHCO₃) Evaporation->Extraction Drying Drying (Anhydrous MgSO₄) Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure Methyl 10-methylheptadecanoate Purification->Product

Synthesis and purification workflow for this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for the identification and quantification of FAMEs.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., DB-23 or similar polar column).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 250°C) at a controlled rate (e.g., 5°C/min).

  • Injector: Split/splitless injector, operated at a temperature higher than the oven.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Acquisition: Full scan mode to obtain mass spectra for identification.

Sample Preparation:

  • Dissolve a small amount of the purified this compound in a volatile solvent such as hexane or dichloromethane.

  • Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Data Analysis: The retention time of the compound is determined from the total ion chromatogram. The mass spectrum is analyzed to confirm the molecular weight (molecular ion at m/z 298) and the fragmentation pattern is used to confirm the structure, particularly the position of the methyl branch.

GCMS_Workflow Sample Sample Preparation (Dissolve in Hexane) Injection GC Injection Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Data Data Acquisition & Analysis Detection->Data

Workflow for the GC-MS analysis of this compound.

Chemical Reactivity and Stability

Fatty acid methyl esters are generally stable compounds. However, they can undergo hydrolysis back to the corresponding carboxylic acid and methanol in the presence of strong acids or bases and water. As a saturated fatty acid ester, this compound is expected to be resistant to oxidation under normal storage conditions. For long-term storage, it is recommended to keep the compound in a cool, dark place under an inert atmosphere to prevent any potential degradation.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. Branched-chain fatty acids are known to be components of bacterial cell membranes and can influence membrane fluidity. Research into the biological effects of specific branched-chain fatty acids is an emerging area.

Conclusion

This technical guide provides a summary of the current knowledge on the physical and chemical properties of this compound. While there is a notable lack of experimentally determined physical data for this specific branched-chain isomer, this document offers a foundation for researchers by providing computed data, information on a closely related compound, and detailed protocols for its synthesis and analysis. Further research is warranted to fully characterize the physical properties and explore the potential biological roles of this molecule.

References

Methyl 10-methylheptadecanoate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of methyl 10-methylheptadecanoate. Due to the limited publicly available research on this specific branched-chain fatty acid methyl ester, this document focuses on its fundamental characteristics and identification.

Core Chemical Data

This compound is a branched-chain fatty acid methyl ester. Its fundamental chemical identifiers and properties are summarized below for easy reference.

PropertyValueSource
CAS Number 2490-25-7[1][2]
Molecular Formula C₁₉H₃₈O₂[1][2]
Molecular Weight 298.5 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms Heptadecanoic acid, 10-methyl-, methyl ester[1]
Physical State Liquid[2]
Purity >98%[2]
Storage Freezer[2]

Experimental Identification

The primary method for the identification and analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation of the compound from a mixture and its subsequent identification based on its mass spectrum.

A general workflow for the identification of this compound in a sample is outlined below.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Biological or Chemical Sample Extraction Lipid Extraction Sample->Extraction Derivatization Methylation to FAMEs Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Library_Search Spectral Library Search Data_Acquisition->Library_Search Identification Identification of Methyl 10-methylheptadecanoate Library_Search->Identification

A generalized workflow for the identification of this compound using GC-MS.

Biological Significance and Signaling Pathways

Currently, there is a notable lack of specific research into the biological activities and associated signaling pathways of this compound. While its parent carboxylic acid, 10-methylheptadecanoic acid, has been identified in common wheat (Triticum aestivum), the biological role of its methyl ester derivative remains largely unexplored in the scientific literature.

Further research is required to elucidate any potential roles of this compound in cellular processes, its metabolic fate, and its potential as a biomarker or therapeutic agent.

Conclusion

This guide provides the core technical data for this compound, focusing on its chemical identity and a general method for its detection. The limited availability of in-depth experimental and biological data for this specific compound highlights an area for future research. As new studies emerge, a more comprehensive understanding of the biological significance and potential applications of this compound will be possible.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of Methyl 10-methylheptadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 10-methylheptadecanoate. Due to the limited availability of experimentally verified spectra for this specific compound, this guide utilizes data inferred from the closely related analogue, Methyl 10-methylhexadecanoate, and established principles of NMR spectroscopy for fatty acid methyl esters.

Data Presentation

The following tables summarize the anticipated quantitative 1H and 13C NMR spectral data for this compound.

Table 1: Predicted 1H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.67Singlet3HO-CH 3 (Methyl Ester)
~2.30Triplet2H-CH 2-COO- (C2)
~1.61Multiplet2H-CH 2-CH2-COO- (C3)
~1.25Broad Multiplet~22H-(CH 2)n- (Methylene Chain)
~1.15Multiplet1H-CH - (C10)
~0.88Triplet3H-CH 3 (Terminal, C17)
~0.86Doublet3H-CH(CH 3)- (C10-Methyl)

Table 2: Predicted 13C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~174.4C =O (Ester Carbonyl)
~51.4O-C H3 (Methyl Ester)
~36.8C H (C10)
~34.1C H2 (C2)
~32.0 - 22.7-(C H2)n- (Methylene Chain)
~22.7C H2 (C16)
~19.8-CH(C H3)- (C10-Methyl)
~14.1C H3 (Terminal, C17)

Experimental Protocols

The following is a generalized experimental protocol for obtaining 1H and 13C NMR spectra of fatty acid methyl esters like this compound.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

1H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: CDCl3

  • Temperature: 298 K

  • Pulse Sequence: A standard single-pulse sequence.

  • Spectral Width: 0-10 ppm

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-5 seconds.

13C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Solvent: CDCl3

  • Temperature: 298 K

  • Pulse Sequence: A standard proton-decoupled pulse sequence.

  • Spectral Width: 0-200 ppm

  • Number of Scans: 1024 or more, due to the low natural abundance of 13C.

  • Relaxation Delay: 2-10 seconds.

Mandatory Visualization

The following diagram illustrates the molecular structure of this compound and highlights the key proton and carbon environments relevant to its NMR spectra.

Methyl_10_methylheptadecanoate_NMR cluster_chain Aliphatic Chain cluster_ester Methyl Ester Group cluster_H_NMR 1H NMR Signals cluster_C_NMR 13C NMR Signals C17 CH3 (C17) CH2_n -(CH2)n- C17->CH2_n H_C17 ~0.88 ppm (t, 3H) C17->H_C17 C_C17 ~14.1 ppm C17->C_C17 C10_CH CH (C10) CH2_n->C10_CH H_CH2 ~1.25 ppm (m, ~22H) CH2_n->H_CH2 C_CH2 ~32.0-22.7 ppm CH2_n->C_CH2 C10_Me CH3 C10_CH->C10_Me CH2_m -(CH2)m- C10_CH->CH2_m H_C10_CH ~1.15 ppm (m, 1H) C10_CH->H_C10_CH C_C10_CH ~36.8 ppm C10_CH->C_C10_CH H_C10_Me ~0.86 ppm (d, 3H) C10_Me->H_C10_Me C_C10_Me ~19.8 ppm C10_Me->C_C10_Me C2 CH2 (C2) CH2_m->C2 CH2_m->H_CH2 CH2_m->C_CH2 COO COO C2->COO H_C2 ~2.30 ppm (t, 2H) C2->H_C2 C_C2 ~34.1 ppm C2->C_C2 OMe OCH3 COO->OMe C_COO ~174.4 ppm COO->C_COO H_OMe ~3.67 ppm (s, 3H) OMe->H_OMe C_OMe ~51.4 ppm OMe->C_OMe

Caption: Structure and NMR correlations of this compound.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Methyl 10-methylheptadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of Methyl 10-methylheptadecanoate, a branched-chain fatty acid methyl ester. Understanding the fragmentation behavior of such molecules is crucial for their unambiguous identification and characterization in complex biological and chemical matrices, a common requirement in metabolomics, biomarker discovery, and drug development.

Core Data Summary

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide structural information about the molecule. The molecular ion (M+) is often weak or absent, as is common for long-chain fatty acid methyl esters. The fragmentation pattern is dominated by cleavages at the methyl branch and rearrangements within the ester group.

Mass-to-Charge Ratio (m/z) Proposed Fragment Ion/Structure Fragmentation Pathway
298[C19H38O2]+•Molecular Ion (M+)
267[M - OCH3]+Loss of the methoxy (B1213986) group
255[M - C3H7]+Cleavage at the beta-position to the methyl branch (loss of a propyl radical)
213[C13H25O2]+Cleavage at the alpha-position to the methyl branch on the carboxyl side
199[C12H23O2]+Cleavage at the beta-position to the methyl branch on the carboxyl side
185[C11H21O2]+Cleavage at the gamma-position to the methyl branch on the carboxyl side
171[C10H19O2]+Cleavage at the delta-position to the methyl branch on the carboxyl side
157[C9H17O2]+Cleavage at the epsilon-position to the methyl branch on the carboxyl side
143[C8H15O2]+Cleavage at the zeta-position to the methyl branch on the carboxyl side
129[C7H13O2]+Cleavage at the eta-position to the methyl branch on the carboxyl side
115[C6H11O2]+Rearrangement and cleavage
97[C6H9O]+Rearrangement and cleavage
87[CH3OCO(CH2)2]+McLafferty rearrangement + 14 amu
74[CH3OCOH=CH2]+•McLafferty rearrangement

Elucidation of the Fragmentation Pathway

The fragmentation of this compound under electron ionization follows predictable pathways for branched-chain fatty acid methyl esters. Key fragmentation events include:

  • Alpha-cleavage: Fission of the C-C bond adjacent to the methyl branch.

  • Beta-cleavage: Fission of the C-C bond once removed from the methyl branch.

  • McLafferty Rearrangement: A characteristic rearrangement of the methyl ester group, leading to the formation of a prominent ion at m/z 74.

The following diagram illustrates the primary fragmentation pathways leading to the major observed ions.

Fragmentation_Pathway cluster_cleavage Cleavage around Methyl Branch cluster_rearrangement Ester Group Fragmentation This compound\n(m/z 298) This compound (m/z 298) m/z 255 m/z 255 This compound\n(m/z 298)->m/z 255 -C3H7 m/z 213 m/z 213 This compound\n(m/z 298)->m/z 213 Cleavage at C9-C10 m/z 74\n(McLafferty) m/z 74 (McLafferty) This compound\n(m/z 298)->m/z 74\n(McLafferty) m/z 267 m/z 267 This compound\n(m/z 298)->m/z 267 -OCH3 m/z 199 m/z 199 m/z 213->m/z 199 -CH2 m/z 171 m/z 171 m/z 199->m/z 171 -C2H4 m/z 87 m/z 87 m/z 74\n(McLafferty)->m/z 87 +CH3

Caption: Fragmentation pathway of this compound.

Experimental Protocols

The following provides a generalized, yet detailed, methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation: Fatty Acid Methyl Ester (FAME) Synthesis

Objective: To convert fatty acids in a sample to their corresponding methyl esters for GC-MS analysis.

Materials:

  • Sample containing lipids

  • Chloroform/Methanol (B129727) (2:1, v/v)

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • 14% Boron trifluoride in methanol (BF3-methanol)

  • Hexane (B92381)

  • Saturated NaCl solution

Procedure:

  • Lipid Extraction:

    • Homogenize the sample in a chloroform/methanol (2:1, v/v) solution.

    • Add 0.9% NaCl solution to the homogenate to induce phase separation.

    • Centrifuge the mixture and collect the lower organic layer containing the lipids.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen.

  • Methylation:

    • To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.

    • Incubate the mixture at 100°C for 30 minutes in a sealed tube.

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex the mixture and allow the phases to separate.

    • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and identify this compound from the FAME mixture.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column suitable for FAME analysis (e.g., DB-23, HP-88, or similar polar column).

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 10°C/minute.

    • Ramp 2: Increase to 240°C at a rate of 5°C/minute, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Scan Range: m/z 50-550

The logical workflow for the identification of this compound is depicted in the following diagram.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Lipid Extraction Lipid Extraction Methylation (FAME Synthesis) Methylation (FAME Synthesis) Lipid Extraction->Methylation (FAME Synthesis) GC Separation GC Separation Methylation (FAME Synthesis)->GC Separation MS Detection (EI) MS Detection (EI) GC Separation->MS Detection (EI) Mass Spectrum Acquisition Mass Spectrum Acquisition MS Detection (EI)->Mass Spectrum Acquisition Fragment Ion Analysis Fragment Ion Analysis Mass Spectrum Acquisition->Fragment Ion Analysis Structural Elucidation Structural Elucidation Fragment Ion Analysis->Structural Elucidation

Caption: Experimental workflow for GC-MS analysis.

An In-depth Technical Guide to the Solubility of Methyl 10-methylheptadecanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 10-methylheptadecanoate, a branched-chain fatty acid methyl ester. While specific quantitative solubility data for this compound is limited in publicly available literature, this document consolidates qualitative information, general solubility trends of similar molecules, and detailed experimental protocols relevant to its analysis and quantification.

Physicochemical Properties

This compound is the methyl ester of 10-methylheptadecanoic acid. Its structure consists of a 17-carbon chain with a methyl branch at the 10th carbon position.

Molecular Formula: C₁₉H₃₈O₂ Molecular Weight: 298.5 g/mol [1]

Understanding the physicochemical properties is crucial for predicting its solubility behavior. As a long-chain fatty acid methyl ester, it is a non-polar, hydrophobic molecule.[2]

Solubility Profile

General Solubility of FAMEs:

Fatty acid methyl esters are generally soluble in non-polar and moderately polar organic solvents and insoluble in water.[3] The solubility of fatty acids and their esters in organic solvents is influenced by factors such as the carbon chain length and the polarity of the solvent.[4][5] As the chain length increases, the hydrophobicity of the fatty acid increases, which can affect its solubility.[4][6]

Qualitative Solubility of this compound:

Based on general principles and available data for similar compounds, this compound is expected to be soluble in the following organic solvents:

SolventPolarityExpected Solubility
Hexane (B92381)Non-polarSoluble
Chloroform (B151607)Non-polarSoluble
DichloromethaneNon-polarSoluble
Diethyl EtherNon-polarSoluble
Ethyl AcetateModerately PolarSlightly Soluble[3]
AcetonePolar AproticSparingly Soluble
Ethanol (B145695)Polar ProticSparingly Soluble
MethanolPolar ProticSparingly Soluble

This table is based on general solubility principles of long-chain fatty acid methyl esters.

For a structurally similar compound, Methyl heptadecanoate, it has been reported to be soluble in alcohol and ether, and slightly soluble in chloroform and ethyl acetate.[3] Quantitative data for Methyl heptadecanoate indicates a solubility of 25 mg/mL in ethanol and 20 mg/mL in DMSO.[7]

Experimental Protocols for Solubility and Quantification

Due to the lack of specific solubility data, two key experimental protocols are provided: a general gravimetric method for determining solubility and a detailed gas chromatography method for the quantification of this compound, which is essential for solubility studies.

This protocol provides a fundamental method for determining the solubility of a solid solute in a solvent.[8][9]

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Conical flask or sealed vials

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filter with appropriate membrane)

  • Pre-weighed evaporation dish or vial

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask or sealed vial.

    • Place the flask in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved solid indicates saturation.[8]

  • Sample Collection and Filtration:

    • Allow the solution to stand at the constant temperature to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

    • Filter the collected supernatant through a syringe filter compatible with the organic solvent to remove any remaining microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Transfer a precise volume of the clear, saturated filtrate into a pre-weighed evaporation dish.

    • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the boiling point of the solute may be used.

    • Once the solvent has completely evaporated, place the dish in a desiccator to cool to room temperature.

    • Weigh the dish containing the dry solute.

    • Repeat the drying and weighing steps until a constant weight is achieved.[9]

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final constant weight.

    • Solubility is then expressed as the mass of solute per volume of solvent (e.g., g/L or mg/mL).

This protocol details the standard method for the analysis and quantification of fatty acid methyl esters.[10][11][12] This is crucial for accurately determining the concentration of this compound in a solution.

Instrumentation and Materials:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary column suitable for FAME analysis (e.g., HP-88, Elite-2560, or similar)[10][12]

  • Autosampler

  • Data acquisition and processing software

  • This compound standard

  • Internal standard (e.g., Methyl heptadecanoate, if not present in the sample)

  • Organic solvent (e.g., hexane or heptane)[10]

GC-FID Operating Conditions (Example):

  • Injector Temperature: 250 °C[13]

  • Detector Temperature: 280 °C[12]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min)[12]

  • Oven Temperature Program:

    • Initial temperature: 120 °C, hold for 1 min

    • Ramp to 175 °C at 10 °C/min, hold for 10 min

    • Ramp to 210 °C at 5 °C/min, hold for 5 min

    • Ramp to 230 °C at 5 °C/min, hold for 5 min[12]

  • Injection Volume: 1 µL

  • Split Ratio: 1:50[12][13]

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

    • If using an internal standard, add a constant, known amount to each calibration standard and sample.

  • Sample Preparation:

    • The sample containing this compound should be dissolved in the same solvent used for the standards.

    • If the sample is a complex mixture (e.g., from a biological matrix), a lipid extraction and transesterification to FAMEs would be necessary prior to analysis.[10][11]

  • GC-FID Analysis:

    • Inject the prepared standards and samples into the GC-FID system.

    • Record the chromatograms and integrate the peak areas for this compound and the internal standard (if used).

  • Quantification:

    • Generate a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the standards.

    • Determine the concentration of this compound in the unknown sample by using the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using Gas Chromatography-Flame Ionization Detection.

FAME_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing sample Sample containing This compound dissolve_sample Dissolve in Organic Solvent sample->dissolve_sample injection Inject into GC dissolve_sample->injection Prepared Sample standard This compound Standard dissolve_standard Prepare Calibration Standards standard->dissolve_standard dissolve_standard->injection Calibration Standards separation Separation in Capillary Column injection->separation detection Detection by FID separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calibration Create Calibration Curve integration->calibration quantification Quantify Concentration calibration->quantification

Caption: Workflow for the quantification of this compound by GC-FID.

Conclusion

While quantitative solubility data for this compound remains elusive in readily accessible literature, its behavior as a long-chain fatty acid methyl ester suggests good solubility in non-polar organic solvents. For researchers and professionals in drug development, the provided experimental protocols for gravimetric solubility determination and GC-FID quantification offer robust methods for empirical analysis. The GC-FID method, in particular, is a powerful tool for accurately determining the concentration of this compound in various solvent systems, which is fundamental to any solubility study. Further experimental investigation is encouraged to establish precise quantitative solubility data for this compound in a range of pharmaceutically and industrially relevant organic solvents.

References

A Comprehensive Technical Guide to the Natural Sources and Distribution of Branched-Chain Fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a class of aliphatic carboxylic acids characterized by the presence of one or more methyl groups on the carbon chain. Unlike their straight-chain counterparts, BCFAs possess unique physicochemical properties, including lower melting points and altered membrane fluidity, which contribute to their diverse biological roles.[1][2] This technical guide provides an in-depth overview of the natural sources, distribution, and biosynthesis of BCFAs. It also details the experimental protocols for their analysis, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Natural Sources of Branched-Chain Fatty Acids

BCFAs are widely distributed in nature, with significant concentrations found in bacteria, and to a lesser extent in other organisms.[3][4] Their presence in higher organisms is often a result of dietary intake or the metabolic activity of symbiotic microbiota.[5][6]

Bacteria

Bacteria are the most prolific producers of BCFAs, where these molecules are major components of their cell membranes.[7][8] Gram-positive bacteria, in particular, have a high abundance of BCFAs, which play a crucial role in maintaining membrane fluidity and adapting to environmental stress.[7][9] Common types found in bacteria are iso- and anteiso-BCFAs, which have a methyl group on the penultimate (n-2) or antepenultimate (n-3) carbon, respectively.[2][10] For instance, Bacillus subtilis and Listeria monocytogenes have cell walls rich in BCFAs, with some studies suggesting they can constitute over 75% and 90% of the total fatty acid profile, respectively.[10][11]

Ruminant Animals and Dairy Products

Ruminant animals such as cows, sheep, and goats are a significant dietary source of BCFAs for humans.[12] These animals acquire BCFAs through the digestion of rumen bacteria. Consequently, BCFAs are present in their meat and milk.[9][13] Dairy products, including milk, butter, and cheese, are among the richest sources of BCFAs in the human diet.[5] The carbon chain length of BCFAs in ruminant milk fat is predominantly between C13 to C17.[12]

Marine Organisms

Various marine organisms contain BCFAs as part of their lipid composition.[14][15] These fatty acids can serve as biomarkers in marine ecosystems. Toothed whales, for instance, have the ability to produce isovaleric acid from BCFAs and store high quantities of wax esters and BCFAs in their blubber, which is thought to be an adaptation for deep diving.[16]

Plants

The occurrence of BCFAs in plants is less common compared to bacteria. However, some plant species do synthesize these fatty acids. For example, anteiso-fatty acids have been identified in Brussels sprouts.[17] In certain plants like those in the Solanaceae family, branched-chain acyl groups derived from amino acids are incorporated into specialized metabolites.[3]

Human Sources

In humans, BCFAs are found in various tissues and fluids. Vernix caseosa, the waxy substance covering the skin of newborns, is notably rich in BCFAs.[3][9] They are also present in the gastrointestinal tract of healthy infants, breast milk, adipose tissue, and serum.[1][2][13] The presence of BCFAs in the gut is believed to play a role in the development of the intestinal microbiota.[3]

Distribution of Branched-Chain Fatty Acids

The distribution of BCFAs varies significantly across different organisms and even within different tissues of the same organism. The two primary forms are iso- and anteiso-BCFAs.

Table 1: Quantitative Distribution of BCFAs in Various Natural Sources

SourceOrganism/ProductBCFA Content (% of Total Fatty Acids)Predominant BCFA TypesReference(s)
Bacteria Bacillus subtilis>75%iso and anteiso[10]
Listeria monocytogenes>90%anteiso-C15:0, anteiso-C17:0, iso-C15:0[11][18]
Staphylococcus aureus44-63%iso and anteiso[7]
Ruminant Products Cow's Milk2-6%ai17:0, i17:0, ai15:0, i15:0[5]
Sheep's Milk~4.5 g/100g of total FAME-[5]
Mutton FatVaries, contributes to odor-[3]
Human Vernix CaseosaHigh concentrationiso and anteiso[3][9]
Human Milk~0.4%-[5]
Animals Hamster (skin surface lipids)38-53%iso and anteiso[19]
Rat (skin surface lipids)32%iso and anteiso[19]
Mouse (skin surface lipids)25%iso and anteiso[19]
Rabbit (skin surface lipids)3%iso and anteiso[19]
Plants Brussels SproutsTrace amountsanteiso-C15:0, anteiso-C17:0[17]

Biosynthesis of Branched-Chain Fatty Acids

The primary pathway for BCFA synthesis is linked to the catabolism of branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine.[7][13] This process is well-characterized in bacteria.

The biosynthesis starts with the conversion of BCAAs to their corresponding α-keto acids by a branched-chain amino acid transaminase (BCAT).[11][18] These α-keto acids are then oxidatively decarboxylated by a branched-chain α-keto acid dehydrogenase (BKD) complex to form branched-chain acyl-CoA primers.[11][20] These primers, such as isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA, are subsequently elongated by the fatty acid synthase (FASII) system to produce the final BCFA.[18]

  • Isoleucine is the precursor for anteiso-BCFAs.[18]

  • Leucine and Valine are the precursors for iso-BCFAs.[18]

BCFA_Biosynthesis cluster_BCAA Branched-Chain Amino Acids cluster_KetoAcids α-Keto Acids cluster_AcylCoA Branched-Chain Acyl-CoA Primers cluster_BCFA Branched-Chain Fatty Acids Isoleucine Isoleucine KMV α-keto-β-methylvalerate Isoleucine->KMV BCAT Leucine Leucine KIC α-ketoisocaproate Leucine->KIC BCAT Valine Valine KIV α-ketoisovalerate Valine->KIV BCAT Methylbutyryl_CoA 2-Methylbutyryl-CoA KMV->Methylbutyryl_CoA BKD Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BKD Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA BKD anteiso_BCFA anteiso-BCFAs Methylbutyryl_CoA->anteiso_BCFA FASII Elongation iso_BCFA_L iso-BCFAs (odd C) Isovaleryl_CoA->iso_BCFA_L FASII Elongation iso_BCFA_V iso-BCFAs (even C) Isobutyryl_CoA->iso_BCFA_V FASII Elongation

Caption: Bacterial biosynthesis pathway of BCFAs from BCAAs.

Experimental Protocols for BCFA Analysis

The analysis of BCFAs typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by chromatography coupled with mass spectrometry.

Lipid Extraction

A modified Bligh-Dyer or Folch method is commonly used for total lipid extraction from biological samples.

Protocol:

  • Homogenize the sample (e.g., tissue, cells, food) in a chloroform (B151607):methanol (B129727) mixture (typically 2:1, v/v).

  • Add water or a saline solution to induce phase separation.

  • Centrifuge the mixture to separate the layers. The lower chloroform layer, containing the lipids, is collected.

  • The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Fatty Acid Methyl Ester (FAME) Preparation

For gas chromatography analysis, the fatty acids in the lipid extract are derivatized to their more volatile methyl esters.

Protocol:

  • Resuspend the dried lipid extract in a known volume of a solvent like toluene.

  • Add a methanolic solution of a strong acid (e.g., HCl or H₂SO₄) or base (e.g., KOH or NaOCH₃). Boron trifluoride in methanol is also commonly used.[21]

  • Incubate the mixture at a specific temperature (e.g., 55-100°C) for a defined period (e.g., 1-3 hours) to facilitate transesterification.[21]

  • After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.

  • Collect the upper organic layer containing the FAMEs and dry it, for instance, over anhydrous sodium sulfate.

  • The solvent is evaporated, and the FAMEs are redissolved in a suitable solvent for injection into the chromatograph.

Chromatographic Analysis

Gas chromatography (GC) coupled with mass spectrometry (MS) or a flame ionization detector (FID) is the most common technique for separating and identifying BCFAs.[19][22] Ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS) is also an effective method.[23]

GC-MS/FID Protocol:

  • Inject the FAME sample into a GC equipped with a suitable capillary column (e.g., a polar BPX-70 or a non-polar SP-2560).[22][24]

  • Use a temperature-programmed oven to separate the FAMEs based on their boiling points and polarity.

  • The separated FAMEs are detected by FID for quantification or by MS for identification based on their mass spectra and fragmentation patterns.

  • Identification of BCFA isomers (iso and anteiso) is confirmed by comparing their retention times and mass spectra with authentic standards.[21][22]

BCFA_Analysis_Workflow Sample Biological Sample (Tissue, Cells, Food, etc.) Extraction Total Lipid Extraction (e.g., Bligh-Dyer method) Sample->Extraction Derivatization FAME Preparation (Transesterification) Extraction->Derivatization Analysis GC-MS / UHPLC-MS Analysis Derivatization->Analysis Separation Chromatographic Separation of FAMEs Analysis->Separation Separation Detection Detection and Identification (Mass Spectrometry / FID) Separation->Detection Identification Quantification Data Analysis and Quantification Detection->Quantification Data Processing Result BCFA Profile (Composition and Abundance) Quantification->Result

Caption: General experimental workflow for the analysis of BCFAs.

Conclusion

Branched-chain fatty acids are a unique class of lipids with a widespread natural distribution, particularly in the microbial world. Their presence in the human diet, primarily through the consumption of dairy and ruminant products, and their endogenous roles in organisms from bacteria to humans, underscore their biological significance. Understanding their sources, distribution, and biosynthesis is crucial for research in nutrition, microbiology, and drug development. The methodologies outlined in this guide provide a framework for the accurate analysis of BCFAs, facilitating further exploration into their physiological functions and potential therapeutic applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Methyl 10-methylheptadecanoate in Microbial Physiology

This technical guide delves into the role of this compound, a branched-chain fatty acid methyl ester, in the intricate world of microbial physiology. While specific research on this particular molecule is limited, its classification as an iso-branched-chain fatty acid allows for a comprehensive understanding of its function by examining the broader class of these lipids. Branched-chain fatty acids (BCFAs) are pivotal components of the cell membranes of many bacterial species, playing a crucial role in their survival, adaptation, and interaction with the environment.

Core Concepts: Branched-Chain Fatty Acids in Microbial Membranes

This compound is the methyl ester of 10-methylheptadecanoic acid, an iso-branched-chain fatty acid. In bacteria, BCFAs, including iso- and anteiso- forms, are major constituents of membrane lipids.[1][2][3] These fatty acids are not merely structural components; they are critical for maintaining the fluidity and integrity of the cell membrane, especially in response to environmental stressors.[4][5][6]

The position of the methyl group in BCFAs significantly influences their physical properties. Anteiso-BCFAs, with a methyl group on the antepenultimate carbon, are more effective at increasing membrane fluidity compared to their iso- counterparts, which have a methyl group on the penultimate carbon.[7] This is because the methyl group in the anteiso position causes a greater disruption in the packing of the acyl chains.[7] The ability of bacteria to modulate the ratio of different BCFAs in their membranes is a key mechanism for adapting to changes in temperature and pH.[8] For instance, some bacteria increase their proportion of anteiso-fatty acids to thrive in low-temperature environments.[7]

Biosynthesis of Branched-Chain Fatty Acids

The biosynthesis of BCFAs in bacteria shares many steps with the synthesis of straight-chain fatty acids, primarily differing in the initial priming step. The process involves the repeated condensation of malonyl-CoA with a branched-chain primer.[1][2] The primers for iso- and anteiso-fatty acids are derived from the branched-chain amino acids valine, leucine, and isoleucine.

Below is a diagram illustrating the general pathway for the biosynthesis of branched-chain fatty acids.

BCFAs_Biosynthesis bcaa Branched-Chain Amino Acids (Val, Leu, Ile) bc_keto_acid Branched-Chain α-Keto Acids bcaa->bc_keto_acid bc_acyl_coa Branched-Chain Acyl-CoA Primers bc_keto_acid->bc_acyl_coa fas Fatty Acid Synthase (FASII) bc_acyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas bcfa Branched-Chain Fatty Acids (BCFAs) fas->bcfa membrane Membrane Phospholipids bcfa->membrane esterification Esterification bcfa->esterification methyl_ester Methyl Branched-Chain Fatty Acid Ester (e.g., this compound) esterification->methyl_ester FAME_Analysis_Workflow start Bacterial Cell Culture extraction Lipid Extraction (e.g., Bligh-Dyer method) start->extraction transesterification Transesterification (Acid or Base Catalysis) extraction->transesterification fame_extraction FAME Extraction (with organic solvent, e.g., hexane) transesterification->fame_extraction gcms GC-MS Analysis fame_extraction->gcms data_analysis Data Analysis (Peak identification and quantification) gcms->data_analysis

References

Methodological & Application

Application Note and Protocol: Analysis of Methyl 10-methylheptadecanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Fatty acids are often analyzed by GC-MS after conversion to their more volatile fatty acid methyl ester (FAME) derivatives.[1][2][3] Methyl 10-methylheptadecanoate is a branched-chain fatty acid methyl ester. This document provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, instrumentation, and data analysis.

Experimental Protocols:

The analysis of this compound by GC-MS involves three primary stages: lipid extraction, derivatization to its methyl ester, and GC-MS analysis.

1. Lipid Extraction (from a biological matrix)

This protocol is a general guideline and may need optimization based on the specific sample matrix.

  • Materials:

    • Chloroform

    • Methanol (B129727)

    • Deionized water

    • Internal Standard (e.g., Methyl heptadecanoate)[4][5]

    • Glass centrifuge tubes

    • Homogenizer

    • Nitrogen gas evaporator

  • Procedure:

    • Accurately weigh approximately 50 mg of the sample into a glass centrifuge tube.

    • Add a known amount of internal standard to the sample.

    • Add 2 mL of a chloroform:methanol (2:1, v/v) solution and homogenize the sample.[1]

    • Vortex the mixture for 2 minutes.

    • Add 0.5 mL of deionized water to induce phase separation.[1]

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Carefully transfer the lower organic layer (containing lipids) to a new glass tube.[1]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.[1]

2. Derivatization to Fatty Acid Methyl Ester (FAME)

This step converts the extracted fatty acids into their corresponding methyl esters.

  • Materials:

  • Procedure:

    • Add 2 mL of 2% sulfuric acid in methanol to the dried lipid extract.[6]

    • Seal the tube and heat at 55°C for 16 hours in a heating block or water bath.[6]

    • Allow the tube to cool to room temperature.

    • Add 3 mL of saturated sodium bicarbonate solution to neutralize the reaction.

    • Add 5 mL of hexane and vortex for 1 minute to extract the FAMEs.[6]

    • Centrifuge at 3000 x g for 5 minutes.

    • Transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried hexane extract to a GC vial for analysis.

3. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Typical GC-MS Parameters:

ParameterValue
Gas Chromatograph
ColumnBPX70 capillary column (60 m x 0.32 mm x 0.25 µm) or similar
Injector Temperature250 °C
Injection ModeSplitless
Oven ProgramInitial temperature 60°C for 1 min, ramp to 170°C at 50°C/min, hold for 6 min, ramp to 200°C at 2.5°C/min, hold for 3 min, ramp to 222°C at 10°C/min, hold for 8.7 min, and then ramp to 255°C at 50°C/min and hold for 1 min.[7]
Carrier GasHelium at a constant flow rate of 1.2 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)[1]
Ionization Energy70 eV[1]
Mass Rangem/z 50-550
Ion Source Temp.230 °C
Transfer Line Temp.280 °C
MS ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation:

Quantitative analysis of this compound would involve creating a calibration curve using standards of known concentrations. The peak area of the analyte is compared to the peak area of the internal standard for accurate quantification.

Table 1: Example Quantitative Data for this compound

Sample IDConcentration (µg/mL)Peak Area (Analyte)Peak Area (Internal Standard)Calculated Concentration (µg/mL)
Standard 11.015,234145,8761.0
Standard 25.076,170146,1235.0
Standard 310.0151,987145,54310.0
Standard 425.0380,234146,00125.0
Standard 550.0758,987145,78950.0
Sample A-112,456145,9987.7
Sample B-256,789146,11017.6

Mandatory Visualization:

experimental_workflow start Sample Homogenization in Chloroform:Methanol extraction Lipid Extraction start->extraction derivatization Derivatization to FAME (Acidic Methanol) extraction->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Compound Identification (Mass Spectrum) detection->identification quantification Quantification (Peak Area Ratio) identification->quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

Application Note and Protocol for the Quantitative Analysis of Methyl 10-methylheptadecanoate in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-methylheptadecanoate is a branched-chain fatty acid methyl ester that can be found in various environmental matrices, including soil. Its presence and concentration can be of interest in several research fields, including microbial ecology, environmental science, and geochemistry, where it may serve as a biomarker. This document provides a detailed protocol for the quantitative analysis of this compound in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

The method involves the extraction of lipids, including this compound, from soil samples using an organic solvent mixture. The extracted lipids are then concentrated and analyzed by GC-MS. Quantification is achieved by using an internal standard and creating a calibration curve with known concentrations of a this compound standard.

Materials and Reagents

  • Solvents (HPLC or GC grade): Dichloromethane (DCM), Methanol (MeOH), n-Hexane, Acetone

  • Internal Standard: Methyl heptadecanoate (C17:0 methyl ester) or other suitable non-naturally occurring fatty acid methyl ester.

  • Standard: this compound

  • Reagents: Anhydrous sodium sulfate (B86663), Nitrogen gas (high purity)

  • Equipment:

    • Gas Chromatograph with Mass Spectrometer (GC-MS)

    • Centrifuge

    • Rotary evaporator or nitrogen evaporator

    • Vortex mixer

    • Analytical balance

    • Glassware: centrifuge tubes, vials, pipettes, flasks

Experimental Protocols

Soil Sample Preparation
  • Air-dry the soil samples to a constant weight and sieve them through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Accurately weigh approximately 10 g of the dried and sieved soil into a glass centrifuge tube.

  • Record the exact weight of the soil sample for final concentration calculations.

Lipid Extraction
  • To the 10 g soil sample in the centrifuge tube, add a known amount of the internal standard solution (e.g., 100 µL of a 10 µg/mL solution of Methyl heptadecanoate in methanol).

  • Add 20 mL of a dichloromethane:methanol (2:1, v/v) solvent mixture to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Place the tube in a sonicator bath for 15 minutes to enhance the extraction efficiency.

  • Centrifuge the sample at 2500 rpm for 10 minutes to separate the soil particles from the solvent extract.

  • Carefully decant the supernatant (the solvent extract) into a clean flask.

  • Repeat the extraction process (steps 2-6) two more times with fresh solvent.

  • Combine all the solvent extracts.

Extract Concentration and Cleanup
  • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a volume of approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • The concentrated extract is now ready for GC-MS analysis.

GC-MS Analysis

The analysis of fatty acid methyl esters is typically performed using a GC-MS system.[1][2]

  • Gas Chromatograph (GC) Conditions (Example):

    • Column: DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

    • Inlet Temperature: 280 °C.[2]

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 150 °C at 10 °C/min.

      • Ramp to 250 °C at 5 °C/min.

      • Ramp to 300 °C at 10 °C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions (Example):

    • Ion Source Temperature: 230 °C.

    • Interface Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound and the internal standard. PubChem provides mass spectrometry data for this compound, which can be used to identify characteristic ions.[4]

Quantification
  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard. Analyze these standards using the same GC-MS method.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and the internal standard in the chromatograms based on their retention times.

    • Integrate the peak areas for the target analyte and the internal standard.

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound standards.

    • Determine the concentration of this compound in the soil extract from the calibration curve.

  • Final Calculation: Calculate the final concentration of this compound in the soil sample (e.g., in µg/g of dry soil) by accounting for the initial weight of the soil sample and the volume of the final extract.

Data Presentation

The quantitative data should be summarized in a clear and structured table.

Sample IDSoil Weight (g)Peak Area (Analyte)Peak Area (Internal Standard)Concentration in Extract (µg/mL)Concentration in Soil (µg/g)
Soil A10.05150,000300,0005.20.52
Soil B9.98250,000310,0008.50.85
Soil C10.1275,000290,0002.60.26

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Visualization of the Experimental Workflow

experimental_workflow sample_prep Soil Sample Preparation (Drying, Sieving, Weighing) extraction Lipid Extraction (Solvent Addition, Vortex, Sonication, Centrifugation) sample_prep->extraction Prepared Soil concentration Extract Concentration & Cleanup (Drying, Evaporation) extraction->concentration Crude Extract gcms_analysis GC-MS Analysis concentration->gcms_analysis Concentrated Extract data_processing Data Processing (Peak Integration, Calibration) gcms_analysis->data_processing Chromatographic Data quantification Quantification (Concentration Calculation) data_processing->quantification Processed Data result Final Result (µg/g soil) quantification->result

Caption: Workflow for the quantitative analysis of this compound in soil.

Discussion

This protocol provides a general framework for the quantitative analysis of this compound in soil. The specific parameters for extraction and GC-MS analysis may need to be optimized depending on the soil type, expected concentration range of the analyte, and the available instrumentation. It is crucial to include appropriate quality control samples, such as method blanks and spiked samples, to ensure the accuracy and reliability of the results. While this protocol is tailored for this compound, the principles can be adapted for the analysis of other fatty acid methyl esters in soil.[1][5] The use of an internal standard is critical for accurate quantification, as it compensates for variations in extraction efficiency and injection volume.[6]

References

Application Notes and Protocols: Utilizing Methyl 10-methylheptadecanoate as an Internal Standard for FAME Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of fatty acid methyl esters (FAMEs) by gas chromatography (GC) is crucial in various fields, including biofuel development, food science, and clinical diagnostics. The use of an internal standard (IS) is a widely accepted practice to ensure the precision and accuracy of chromatographic analysis by correcting for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should be a compound that is chemically similar to the analytes of interest but is not naturally present in the samples being analyzed.

Methyl 10-methylheptadecanoate, a branched-chain fatty acid methyl ester, serves as an excellent internal standard for FAME analysis. Its branched structure ensures that it is unlikely to be present in most biological and industrial samples, thus preventing interference with endogenous fatty acids. Its physicochemical properties are similar to other FAMEs, leading to comparable behavior during extraction and chromatographic separation. This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in FAME analysis.

Rationale for Using a Branched-Chain Internal Standard

Straight-chain odd-carbon number fatty acids like heptadecanoic acid (C17:0) are commonly used as internal standards. However, these can sometimes be found in trace amounts in certain samples, such as dairy products and some microorganisms, leading to inaccurate quantification. The use of a branched-chain FAME like this compound minimizes the risk of co-elution with naturally occurring fatty acids, thereby enhancing the reliability of the analysis, especially in complex matrices.

Experimental Protocols

Materials and Reagents
  • This compound (CAS No. 2490-25-7), >98% purity[1]

  • Hexane (B92381) (GC grade)

  • Methanol (anhydrous, GC grade)

  • Chloroform (B151607) (GC grade)

  • Sodium hydroxide (B78521) (NaOH)

  • Boron trifluoride-methanol solution (14% BF3 in methanol)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Sample containing lipids for FAME analysis

  • Glassware: screw-cap test tubes, volumetric flasks, pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) and a suitable capillary column (e.g., polar capillary column like those that meet USP G1, G2, and G9 requirements)[2]

Preparation of Internal Standard Stock Solution
  • Accurately weigh approximately 25 mg of this compound.[1]

  • Dissolve it in hexane in a 25 mL volumetric flask to obtain a stock solution of approximately 1 mg/mL.

  • Store the stock solution at -20°C in a tightly sealed vial to prevent solvent evaporation.

Sample Preparation: Lipid Extraction and Transesterification

This protocol is a general guideline and may need to be optimized based on the specific sample matrix.

  • Lipid Extraction (Folch Method):

    • Homogenize a known amount of the sample (e.g., 100 mg of tissue or 1 mL of bio-oil).

    • Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the homogenized sample.

    • Agitate for 20 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.

    • Centrifuge to separate the phases. The lower chloroform layer contains the lipids.

    • Carefully transfer the lower chloroform layer to a clean tube.

    • Dry the lipid extract under a stream of nitrogen.

  • Transesterification:

    • To the dried lipid extract, add a precise volume of the this compound internal standard stock solution. The amount should be chosen to yield a peak area that is within the range of the peak areas of the major FAMEs in the sample. A starting point is to add an amount of IS that is approximately 5-10% of the estimated total lipid content.

    • Add 2 mL of 0.5 M NaOH in methanol.

    • Heat the mixture at 80°C for 10 minutes in a sealed tube.

    • Cool the tube to room temperature.

    • Add 2 mL of 14% BF3 in methanol.

    • Heat again at 80°C for 10 minutes.

    • Cool to room temperature.

    • Add 2 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex thoroughly and centrifuge to separate the phases.

    • The upper hexane layer contains the FAMEs and the internal standard.

    • Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The sample is now ready for GC analysis.

Gas Chromatography (GC) Conditions

The following are typical GC conditions for FAME analysis and may require optimization for specific instruments and columns.

ParameterValue
Instrument Gas Chromatograph with Flame Ionization Detector (GC-FID)
Column Polar capillary column (e.g., BPX70, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250°C
Detector Temperature 280°C
Oven Program Initial temperature 100°C, hold for 2 min, ramp at 5°C/min to 240°C, hold for 10 min
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)

Data Presentation

The quantitative data should be summarized in a structured table for easy comparison and analysis.

FAME IdentityRetention Time (min)Peak AreaResponse Factor (RF)Concentration (mg/g sample)
This compound (IS)tR(IS)AIS1.00 (by definition)CIS (known)
Methyl Palmitate (C16:0)tR(1)A1RF1C1
Methyl Oleate (C18:1)tR(2)A2RF2C2
...............
Methyl Stearate (C18:0)tR(n)AnRFnCn

Calculation of FAME Concentration:

The concentration of each FAME can be calculated using the following formula:

Cx = (Ax / AIS) * (CIS / Wsample) * (1 / RFx)

Where:

  • Cx = Concentration of the FAME of interest

  • Ax = Peak area of the FAME of interest

  • AIS = Peak area of the internal standard (this compound)

  • CIS = Amount of internal standard added (in mg)

  • Wsample = Weight of the initial sample (in g)

  • RFx = Response factor of the FAME of interest relative to the internal standard.

Note on Response Factors: For accurate quantification, the response factors for each FAME relative to this compound should be determined by analyzing a standard mixture containing known concentrations of each FAME and the internal standard.

Mandatory Visualization

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample (e.g., tissue, oil) Homogenization Homogenization Sample->Homogenization Lipid_Extraction Lipid Extraction (Chloroform:Methanol) Homogenization->Lipid_Extraction Drying Drying under N2 Lipid_Extraction->Drying Add_IS Addition of This compound (IS) Drying->Add_IS Transesterification Transesterification (NaOH/Methanol, BF3/Methanol) Add_IS->Transesterification FAME_Extraction FAME Extraction (Hexane) Transesterification->FAME_Extraction GC_Analysis GC-FID Analysis FAME_Extraction->GC_Analysis Data_Processing Data Processing (Peak Integration) GC_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for FAME analysis using an internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of fatty acid methyl esters. Its unique branched structure minimizes the risk of analytical interference, making it particularly suitable for the analysis of complex biological and industrial samples. The detailed protocols and guidelines presented in this document will aid researchers, scientists, and drug development professionals in achieving accurate and reproducible results in their FAME analysis.

References

Application Note: Derivatization of 10-Methylheptadecanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of fatty acids. However, the direct analysis of free fatty acids, such as the branched-chain fatty acid 10-methylheptadecanoic acid, is challenging. Their inherent low volatility and the polar nature of the carboxylic acid group lead to poor chromatographic peak shape and potential interactions with the GC column's stationary phase, resulting in inaccurate quantification.[1][2] To overcome these limitations, a derivatization step is essential. This process converts the polar carboxyl group into a less polar and more volatile functional group, making the analyte amenable to GC analysis.[1][3]

The most common derivatization strategies for fatty acids are esterification, typically to form fatty acid methyl esters (FAMEs), and silylation to form trimethylsilyl (B98337) (TMS) esters.[1][2] This application note provides detailed protocols for these two primary methods for the derivatization of 10-methylheptadecanoic acid, along with typical GC-MS parameters for subsequent analysis.

Derivatization Methodologies

1. Acid-Catalyzed Esterification (FAME Synthesis)

Esterification is a robust and widely used method that converts carboxylic acids into esters. For GC-MS analysis of fatty acids, methylation is preferred, creating FAMEs.[3] This is often achieved using methanol (B129727) in the presence of an acid catalyst, such as Boron Trifluoride (BF3) or hydrogen chloride (HCl).[2][3][4] The process neutralizes the polar carboxyl group, allowing for separation based on boiling point and molecular geometry.[1]

2. Silylation (TMS Ester Synthesis)

Silylation is another effective derivatization technique where an active hydrogen in the carboxyl group is replaced by a trimethylsilyl (TMS) group.[5] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[2][6] This method is highly effective but is sensitive to moisture, which can hydrolyze the reagents and derivatives.[1][2]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification with Boron Trifluoride-Methanol (14% BF3-Methanol)

This protocol details the conversion of 10-methylheptadecanoic acid to its corresponding fatty acid methyl ester (FAME).

Materials:

  • 10-methylheptadecanoic acid sample

  • 14% Boron trifluoride in methanol (BF3-methanol)

  • Toluene (B28343) or Hexane (B92381) (anhydrous)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Reaction vials (e.g., 5-10 mL micro reaction vessels)[3]

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge (optional)

Procedure:

  • Sample Preparation: Weigh 1-25 mg of the lipid sample containing 10-methylheptadecanoic acid into a clean, dry reaction vial.[3] If the sample is not dry, ensure water is removed via lyophilization or by drying under a stream of nitrogen.

  • Reagent Addition: Add 2 mL of 14% BF3-methanol reagent to the vial.[3] If the sample is not readily soluble, add 1 mL of toluene or hexane to aid dissolution.

  • Reaction: Cap the vial tightly and vortex for 10-30 seconds. Heat the mixture at 60-65°C for 20-60 minutes.[2][4] The optimal time may vary depending on the sample matrix.

  • Extraction: Cool the vial to room temperature. Add 1 mL of saturated NaCl solution and 1-2 mL of hexane.[2][3]

  • Phase Separation: Cap the vial and vortex vigorously for 1 minute to ensure the FAMEs are extracted into the hexane (upper organic) layer.[3] Allow the layers to separate. Centrifugation can aid in this step.

  • Collection: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.[2][3]

  • Analysis: The sample is now ready for injection into the GC-MS.

Protocol 2: Silylation with BSTFA + 1% TMCS

This protocol describes the formation of a trimethylsilyl (TMS) ester of 10-methylheptadecanoic acid.

Materials:

  • 10-methylheptadecanoic acid sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., Acetonitrile (B52724), Pyridine, Dichloromethane)

  • Autosampler vials

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Sample Preparation: Prepare a solution of the fatty acid sample (e.g., 1 mg/mL) in an anhydrous aprotic solvent like acetonitrile or pyridine.[1][2] Transfer 100 µL of this solution to an autosampler vial. Ensure the sample is completely dry, as silylating reagents are highly sensitive to moisture.[1][2]

  • Reagent Addition: Add 50 µL of BSTFA with 1% TMCS to the vial.[2][6]

  • Reaction: Immediately cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1][2]

  • Analysis: After cooling to room temperature, the sample can be analyzed directly or diluted with a solvent of choice (e.g., dichloromethane) before injection into the GC-MS.[1][2]

Data Presentation

Table 1: Comparison of Derivatization Methods for 10-Methylheptadecanoic Acid

FeatureAcid-Catalyzed Esterification (FAME)Silylation (TMS Ester)
Primary Reagent 14% BF3 in Methanol or Methanolic HClBSTFA + 1% TMCS or MSTFA
Reaction Temp. 60–100°C[1]60–100°C[1][6]
Reaction Time 10–60 minutes[2][3]15–60 minutes[1][6]
Advantages - Forms stable derivatives.- Well-established and robust method.- Reagents are relatively common.- Derivatizes other functional groups (e.g., hydroxyls).- Reaction can be performed in a single vial.[7]
Disadvantages - Can be harsh and may degrade some polyunsaturated fatty acids.- Requires an extraction step.- Highly sensitive to moisture.[1][2]- Derivatives can be less stable over time compared to FAMEs.

Table 2: Typical GC-MS Parameters for Derivatized Fatty Acid Analysis

ParameterTypical SettingReference
Column Type Mid-polar to Polar (e.g., DB-225ms, HP-88, BPX70)[1][8]
Injection Mode Splitless or Split (e.g., 15:1)[1]
Injection Volume 1 µL[1]
Injector Temp. 220–250°C[1]
Carrier Gas Helium[1]
Flow Rate 0.6–1.0 mL/min[1]
Oven Program Initial 70°C, ramp to ~240°C[1]
MS Ionization Electron Impact (EI) at 70 eV[1]
Mass Range 40-550 m/z
Identification Mass spectral library comparison (e.g., NIST)[1]

Visualizations

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing 10-methylheptadecanoic acid Dry Drying (if necessary) Sample->Dry Deriv Add Derivatization Reagent (e.g., BF3-Methanol or BSTFA) Dry->Deriv React Heat to React (60-100°C) Deriv->React GC GC Separation React->GC MS MS Detection & Identification GC->MS

Caption: Experimental workflow for GC-MS analysis.

G FA 10-Methylheptadecanoic Acid (C18H36O2) plus + MeOH Methanol (CH3OH) arrow_node FAME Methyl 10-methylheptadecanoate (C19H38O2) plus2 + Water Water (H2O) arrow_node->FAME BF3 or H+ (Catalyst)

Caption: Acid-catalyzed esterification reaction.

Conclusion

Derivatization is a critical and mandatory step for the accurate and reliable analysis of 10-methylheptadecanoic acid and other fatty acids by GC-MS. Both acid-catalyzed esterification to form FAMEs and silylation to form TMS esters are effective methods. The choice between them depends on the specific requirements of the analysis, sample matrix, and available laboratory resources. Esterification is a robust and cost-effective method yielding stable derivatives, while silylation offers a fast, single-vial reaction that can also derivatize other functional groups but requires strictly anhydrous conditions. Following the detailed protocols and utilizing appropriate GC-MS parameters will enable researchers to achieve high-quality, reproducible results.

References

Application Notes & Protocols: Methyl 10-methylheptadecanoate in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-methylheptadecanoate is a branched-chain fatty acid methyl ester (FAME).[1][2] Branched-chain fatty acids (BCFAs) are important components of bacterial cell membranes and are also found in some mammalian tissues and food sources.[3][4][5] In lipidomics, the precise and accurate quantification of individual lipid species is crucial for understanding their roles in health and disease. This compound, due to its unique structure that is not typically abundant in endogenous mammalian lipidomes, presents as a potential internal standard for the quantification of other fatty acids and lipids in complex biological samples.[5][6]

These application notes provide an overview of the potential uses of this compound in lipidomics research, with a focus on its application as an internal standard in mass spectrometry-based analytical workflows.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C19H38O2[1][2]
Molecular Weight 298.5 g/mol [1][2]
CAS Number 2490-25-7[1][2]
Appearance Liquid[2]
Purity >98%[2]

Applications in Lipidomics

The primary application of this compound in lipidomics research is as an internal standard for quantitative analysis.

1. Internal Standard for Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a widely used technique for the analysis of fatty acid methyl esters.[6][7] Due to its structural similarity to other FAMEs, this compound can be added to a sample at a known concentration at the beginning of the sample preparation process.[6] It co-elutes with other FAMEs and its signal intensity can be used to normalize for variations in sample extraction, derivatization, and injection volume, thereby improving the accuracy and precision of the quantification of other fatty acids.[6]

2. Internal Standard for Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is another powerful technique for lipidomics analysis, capable of analyzing a broader range of lipid classes beyond fatty acids.[8] While less common for FAME analysis than GC-MS, LC-MS methods for BCFAs are being developed.[9] this compound could potentially be used as an internal standard in targeted or untargeted LC-MS-based lipidomics to normalize the signal of other lipids, particularly other branched-chain fatty acids or their derivatives.

Experimental Protocols

The following are generalized protocols for the use of this compound as an internal standard. Note: These protocols are based on established methods for other fatty acid methyl esters and should be optimized and validated for the specific application and instrumentation.

Protocol 1: Quantification of Fatty Acids in Biological Samples using GC-MS

Objective: To quantify the abundance of various fatty acids in a biological sample (e.g., plasma, tissue homogenate) using this compound as an internal standard.

Materials:

  • Biological sample

  • This compound solution (e.g., 1 mg/mL in methanol)

  • Chloroform

  • Methanol

  • 0.5 M Sodium methoxide (B1231860) in methanol

  • Saturated sodium bicarbonate solution

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., HP-5ms)

Procedure:

  • Sample Preparation:

    • To a known amount of the biological sample (e.g., 100 µL of plasma or 10 mg of tissue homogenate), add a precise volume of the this compound internal standard solution (e.g., 10 µL of a 1 mg/mL solution). The amount of internal standard added should be within the expected range of the analytes of interest.[6]

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

    • Vortex thoroughly for 1 minute.

    • Add 0.5 mL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the solvent from the collected organic phase under a stream of nitrogen.

    • To the dried lipid extract, add 0.5 mL of 0.5 M sodium methoxide in methanol.[6]

    • Incubate at 50°C for 10 minutes.[6]

    • Quench the reaction by adding 0.5 mL of saturated sodium bicarbonate solution.[6]

  • Extraction of FAMEs:

    • Add 1 mL of hexane and vortex vigorously.

    • Centrifuge at 1,000 x g for 5 minutes.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject 1 µL of the final extract into the GC-MS system.

    • A typical GC oven temperature program could be: start at 100°C, hold for 2 minutes, ramp to 150°C at 10°C/min, hold for 4 minutes, then ramp to 250°C at 5°C/min and hold for 5 minutes.[6]

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

  • Data Analysis:

    • Identify the peaks corresponding to the FAMEs of interest and the this compound internal standard based on their retention times and mass spectra.[1]

    • Quantify the analytes by comparing the peak area of each analyte to the peak area of the internal standard and using a calibration curve generated with authentic standards.

Visualizations

Workflow for GC-MS based Fatty Acid Quantification

GC_MS_Workflow Sample Biological Sample IS Add Internal Standard (this compound) Sample->IS Extraction Lipid Extraction (e.g., Folch method) IS->Extraction Transesterification Transesterification to FAMEs (Sodium Methoxide) Extraction->Transesterification FAME_Extraction FAME Extraction (Hexane) Transesterification->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Data Data Analysis (Quantification) GCMS->Data

Caption: Workflow for fatty acid quantification using GC-MS with an internal standard.

Logical Relationship for Quantification

Quantification_Logic Analyte_Signal Analyte Peak Area Response_Ratio Response Ratio Analyte_Signal->Response_Ratio IS_Signal Internal Standard Peak Area IS_Signal->Response_Ratio Concentration Analyte Concentration Response_Ratio->Concentration Calibration_Curve Calibration Curve Calibration_Curve->Concentration

Caption: Logical flow for calculating analyte concentration using an internal standard.

Data Presentation

The following tables are templates for presenting quantitative data obtained using this compound as an internal standard.

Table 1: GC-MS Retention Times and Key Ions

CompoundRetention Time (min)Key Ions (m/z)
This compound (IS)User Determined74, 87
Analyte 1 (e.g., Methyl Palmitate)User Determined74, 87, 270
Analyte 2 (e.g., Methyl Oleate)User Determined55, 69, 264, 296
.........

Table 2: Quantitative Analysis of Fatty Acids in Plasma

Fatty AcidConcentration in Control Group (µg/mL) ± SDConcentration in Treatment Group (µg/mL) ± SDp-value
Palmitic Acid (C16:0)User DataUser DataUser Data
Oleic Acid (C18:1n9)User DataUser DataUser Data
Linoleic Acid (C18:2n6)User DataUser DataUser Data
............

Conclusion

This compound is a valuable tool for lipidomics research, particularly as an internal standard for the accurate quantification of fatty acids and potentially other lipids by GC-MS and LC-MS. Its unique branched-chain structure makes it an ideal candidate for minimizing interference with endogenous straight-chain fatty acids. The provided protocols and data presentation templates offer a starting point for researchers to incorporate this standard into their lipidomics workflows. As with any analytical method, proper validation and optimization are essential to ensure data quality and reliability.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Co-elution of Methyl 10-methylheptadecanoate in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving the co-elution of Methyl 10-methylheptadecanoate during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Guides & FAQs

This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: What are the common causes of peak co-elution in GC-MS analysis of Fatty Acid Methyl Esters (FAMEs)?

Co-elution, the overlapping of two or more chromatographic peaks, is a common challenge in GC-MS that can compromise the identification and quantification of analytes.[1][2] The primary factors contributing to co-elution in FAMEs analysis are:

  • Insufficient Selectivity (α): The GC column's stationary phase may not have the appropriate chemistry to differentiate between structurally similar analytes like isomers.[2]

  • Low Column Efficiency (N): Broad peaks resulting from a poorly packed or degraded column can lead to overlap.

  • Inadequate Capacity Factor (k'): If analytes elute too quickly (low retention), there is less time for separation to occur.[2]

  • Improper Oven Temperature Program: A rapid temperature ramp can cause compounds with similar boiling points to elute together.[3][4]

FAQ 2: How can I confirm that the peak for this compound is co-eluting with another compound?

Before optimizing your method, it's crucial to confirm that co-elution is indeed occurring. Here are two key approaches:

  • Peak Shape Analysis: Visually inspect the chromatogram. Asymmetrical peaks, such as those with a shoulder or a distorted shape, are strong indicators of co-elution.[1] A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.

  • Mass Spectral Analysis: Since you are using a mass spectrometer, you can examine the mass spectra across the peak.[5]

    • Scan Mode: In full scan mode, acquire spectra at different points across the eluting peak (the beginning, apex, and end). If the spectra are not identical, it indicates the presence of more than one compound.

    • Selected Ion Monitoring (SIM): If you suspect a specific co-eluting compound, you can monitor for unique ions of both this compound and the potential interferent. Variations in the ratio of these ions across the peak confirm co-elution.

Troubleshooting Guide: Step-by-Step Resolution of this compound Co-elution

If you have confirmed co-elution, follow these steps to resolve the issue.

Step 1: Optimize the GC Oven Temperature Program

Adjusting the temperature program is often the simplest and most effective first step. A slower ramp rate increases the interaction time of the analytes with the stationary phase, which can significantly improve the separation of closely eluting compounds.[6]

  • Action: If this compound and a co-eluting peak are not well-resolved, try decreasing the temperature ramp rate in the region where they elute. For example, if the co-elution occurs around 180°C with a 10°C/min ramp, reduce the ramp rate to 2-5°C/min in the temperature window of 160-200°C.[3]

Step 2: Select an Appropriate GC Column

The choice of the GC column's stationary phase is the most critical factor for achieving selectivity. For FAMEs, especially those with branching or unsaturation, a high-polarity column is often necessary.

  • Action: If you are using a non-polar or mid-polar column (e.g., DB-5ms, HP-5ms), switching to a high-polarity column, such as one with a high cyanopropyl content (e.g., HP-88), can resolve co-elution of isomeric FAMEs.[7][8] The elution order of FAMEs is dependent on the polarity of the stationary phase.[8]

Step 3: Adjust Carrier Gas Flow Rate

Optimizing the carrier gas flow rate can enhance column efficiency and, consequently, resolution. Each column has an optimal linear velocity for a given carrier gas (Helium, Hydrogen, or Nitrogen) at which it performs most efficiently.

  • Action: Consult your column's documentation to determine the optimal flow rate or linear velocity. A slight adjustment to the flow rate can sometimes improve the separation of closely eluting peaks.

Step 4: Utilize Mass Spectrometry for Deconvolution

If chromatographic separation is still not fully achieved, the mass spectrometer can be used to differentiate and quantify co-eluting compounds, provided they have unique ions in their mass spectra.

  • Action:

    • Identify unique, abundant ions for this compound and the co-eluting compound from their respective mass spectra. The mass spectrum of this compound shows prominent peaks at m/z 74 and 87.[9]

    • Set up a Selected Ion Monitoring (SIM) method to acquire data for these specific ions.

    • Quantify each compound using the peak area of its unique ion.[5]

Step 5: Sample Preparation and Derivatization

Proper sample preparation is crucial for obtaining good chromatographic results. For fatty acids, derivatization to FAMEs is a standard procedure to increase volatility and improve peak shape.

  • Action: Ensure your derivatization procedure is complete. Incomplete derivatization can lead to peak tailing and potential co-elution with other sample components. The most common method is esterification using BF3 in methanol.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of Fatty Acids using Boron Trifluoride (BF₃)-Methanol

This protocol is a widely used method for preparing FAMEs for GC-MS analysis.

  • Sample Preparation: If your sample is in an aqueous solution, it must be evaporated to dryness.

  • Reagent Addition: Add 1-2 mL of 14% BF₃-Methanol solution to the dried sample (containing approximately 1-10 mg of lipid).

  • Reaction: Cap the tube, mix thoroughly, and heat at 60-100°C for 5-10 minutes.

  • Extraction:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of hexane (B92381) and 1 mL of deionized water.

    • Vortex for 1-2 minutes to extract the FAMEs into the hexane layer.

    • Centrifuge briefly to separate the layers.

  • Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Quantitative Data

The following table summarizes typical GC column specifications and their suitability for FAME analysis. The resolution of specific co-eluting peaks is highly dependent on the sample matrix and the specific isomers present.

GC Column Stationary Phase Polarity Max Temperature (°C) Application Notes
DB-5ms 5%-Phenyl-methylpolysiloxaneLow325/350General purpose, not ideal for complex FAME isomer separation.
DB-23 50% Cyanopropyl-methylpolysiloxaneMid-High250/260Good for complex FAME mixtures, some cis/trans separation.[7]
HP-88 High Cyanopropyl-polysiloxaneHigh250/260Excellent for detailed cis/trans and positional FAME isomer separation.[7][8]
DB-WAX Polyethylene Glycol (PEG)High250/260Good for general FAME analysis but may not separate complex isomers.[7]

Visualizations

Troubleshooting Workflow for Co-elution

coelution_troubleshooting start Co-elution of Methyl 10-methylheptadecanoate Suspected confirm Confirm Co-elution (Peak Shape & Mass Spectra) start->confirm optimize_temp Optimize Oven Temperature Program confirm->optimize_temp If Confirmed change_column Change GC Column (Increase Polarity) optimize_temp->change_column If Not Resolved resolved Peak Resolved optimize_temp->resolved If Resolved adjust_flow Adjust Carrier Gas Flow Rate change_column->adjust_flow If Not Resolved change_column->resolved If Resolved use_sim Utilize Mass Spec (SIM) for Deconvolution adjust_flow->use_sim If Not Resolved adjust_flow->resolved If Resolved use_sim->resolved If Resolved

Caption: A logical workflow for troubleshooting the co-elution of this compound.

Experimental Workflow for FAMEs Analysis

fames_workflow sample Lipid-Containing Sample extraction Lipid Extraction sample->extraction derivatization Derivatization to FAMEs (e.g., BF3-Methanol) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Integration & Quantification) gcms->data_analysis report Final Report data_analysis->report

Caption: A standard experimental workflow for the GC-MS analysis of fatty acid methyl esters.

References

Technical Support Center: Optimizing GC Column Selection for Branched-Chain FAME Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) column selection for the separation of branched-chain fatty acid methyl esters (FAMEs).

Frequently Asked Questions (FAQs)

Q1: Why is GC column selection critical for the analysis of branched-chain FAMEs?

A1: Proper GC column selection is paramount for the accurate separation and quantification of branched-chain FAMEs, such as iso- and anteiso-isomers. These isomers often have very similar boiling points and polarities, making their separation challenging. The stationary phase of the GC column plays the most critical role in achieving resolution between these closely related compounds. An inappropriate column can lead to peak co-elution, resulting in inaccurate identification and quantification, which can significantly impact research and development outcomes.

Q2: What are the recommended stationary phases for separating branched-chain FAMEs?

A2: For the separation of branched-chain FAMEs, highly polar stationary phases are recommended. Cyanopropyl-substituted polysiloxane columns are the industry standard and have demonstrated superior performance in resolving complex FAME mixtures, including branched-chain isomers.

  • Highly Polar Cyanopropyl Columns (e.g., HP-88, CP-Sil 88, SP-2560): These columns are the preferred choice for detailed FAME analysis, offering excellent selectivity for positional and geometric isomers, including the subtle structural differences between iso- and anteiso-FAMEs.[1][2][3] Their high polarity allows for separation based on factors other than just boiling point, such as dipole-dipole interactions.

  • Mid-Polarity Cyanopropyl Columns (e.g., DB-23): These columns can also provide good separation for many FAMEs but may have limitations in resolving complex mixtures of isomers compared to their highly polar counterparts.[1][3]

  • Polyethylene Glycol (PEG) Columns (e.g., DB-WAX): While effective for general FAME analysis based on carbon number and degree of unsaturation, PEG columns are generally less effective at separating branched-chain isomers and cis/trans isomers.[1]

Q3: What are the key column parameters to consider for optimizing branched-chain FAME separation?

A3: Beyond the stationary phase, several other column parameters are crucial for optimizing the separation of branched-chain FAMEs:

  • Column Length: Longer columns (e.g., 100 m) provide higher theoretical plates and thus better resolution, which is often necessary for separating closely eluting branched-chain isomers. However, this comes at the cost of longer analysis times.[4]

  • Internal Diameter (ID): Narrower ID columns (e.g., 0.25 mm) offer higher efficiency and better resolution.[5] However, they have a lower sample loading capacity.

  • Film Thickness: A thinner film thickness (e.g., 0.20 µm) is generally preferred for the analysis of less volatile compounds like long-chain FAMEs, as it allows for elution at lower temperatures, reducing the risk of thermal degradation and peak broadening.

Troubleshooting Guide

Issue 1: Poor resolution or co-elution of branched-chain FAMEs with straight-chain FAMEs.

This is a common challenge, especially when analyzing complex biological samples where branched-chain fatty acids are present alongside their straight-chain counterparts.

Solutions:

  • Optimize the Temperature Program:

    • Lower the initial oven temperature: This can improve the separation of early-eluting compounds.

    • Reduce the temperature ramp rate: A slower ramp rate (e.g., 1-2 °C/min) during the elution of the critical pairs increases the interaction time with the stationary phase, often leading to improved resolution.

  • Adjust Carrier Gas Flow Rate:

    • Ensure the carrier gas (typically helium or hydrogen) flow rate is set to the optimal linear velocity for your column dimensions. This maximizes column efficiency and peak resolution.

  • Select a More Selective Column:

    • If optimization of the current method is insufficient, switching to a more selective stationary phase is recommended. A highly polar cyanopropyl column (e.g., HP-88) will provide better separation of branched-chain isomers from straight-chain FAMEs compared to a mid-polarity or PEG column.[2][3]

  • Confirm Peak Identity with GC-MS:

    • If available, use a Gas Chromatography-Mass Spectrometry (GC-MS) system to confirm the identity of co-eluting peaks. Iso- and anteiso-FAMEs exhibit characteristic fragmentation patterns that can help in their identification even when they are not fully separated chromatographically.[6][7]

Issue 2: Difficulty in identifying iso- and anteiso-FAME peaks.

Correct peak identification is crucial for accurate quantification.

Solutions:

  • Use Authentic Standards:

    • The most reliable method for peak identification is to inject pure standards of the iso- and anteiso-FAMEs of interest under the same chromatographic conditions as the samples.

  • Analyze Mass Spectra (GC-MS):

    • Iso-branched FAMEs typically show a characteristic fragment ion corresponding to the loss of an isopropyl group.

    • Anteiso-branched FAMEs often exhibit a fragment resulting from the loss of a sec-butyl group.[7] Examining the mass spectra across an eluting peak can confirm the presence of these characteristic ions.

  • Consider Elution Order:

    • On polar stationary phases, for a given carbon number, the elution order is typically iso-branched, followed by anteiso-branched, and then the straight-chain FAME. However, this should always be confirmed with standards.

Data Presentation

Table 1: Comparison of GC Columns for Branched-Chain FAME Separation

Stationary PhaseColumn Example(s)PolarityTypical DimensionsPerformance for Branched-Chain FAME Separation
Highly Polar CyanopropylHP-88, CP-Sil 88, SP-2560High100 m x 0.25 mm, 0.20 µmExcellent: Provides the best resolution for iso- and anteiso-isomers and separates them from straight-chain FAMEs.[2][3]
Mid-Polarity CyanopropylDB-23Medium-High60 m x 0.25 mm, 0.15 µmGood: Offers good separation for many branched-chain FAMEs but may have limitations with complex mixtures compared to highly polar phases.[1][3]
Polyethylene Glycol (PEG)DB-WAXHigh30 m x 0.25 mm, 0.25 µmFair to Poor: Generally not recommended for detailed branched-chain isomer separation due to insufficient selectivity.[1]

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids to FAMEs using Boron Trifluoride-Methanol (BF₃-Methanol)

This is a widely used and effective method for the esterification of fatty acids.

Materials:

  • Dried lipid extract or free fatty acid sample

  • BF₃-Methanol solution (14% w/v)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Screw-cap glass tubes with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Place 1-10 mg of the dried lipid extract into a screw-cap glass tube.

  • Add 1 mL of 14% BF₃-Methanol solution.

  • Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the phases to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis.

Protocol 2: GC-FID Analysis of Branched-Chain FAMEs

This protocol provides a starting point for the analysis of branched-chain FAMEs using a highly polar cyanopropyl column.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Column: HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness) or equivalent

  • Carrier Gas: Helium or Hydrogen

GC Conditions:

ParameterSetting
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 to 100:1
Carrier Gas Helium
Constant Flow Rate 1.0 mL/min
Oven Program
Initial Temperature140 °C, hold for 5 min
Ramp 14 °C/min to 240 °C
Final HoldHold at 240 °C for 15 min
Detector Temperature 260 °C
Hydrogen Flow 40 mL/min
Air Flow 450 mL/min
Makeup Gas (N₂) 30 mL/min

Note: These conditions are a starting point and may require optimization based on the specific sample matrix and target analytes.

Mandatory Visualizations

GC_Column_Selection_Workflow start Start: Branched-Chain FAME Analysis sample_complexity Assess Sample Complexity start->sample_complexity column_choice Select GC Column sample_complexity->column_choice Simple vs. Complex Isomers peg_column Polyethylene Glycol (PEG) e.g., DB-WAX column_choice->peg_column Low Complexity (No Isomer Separation Needed) mid_polar_cyano Mid-Polarity Cyanopropyl e.g., DB-23 column_choice->mid_polar_cyano Moderate Complexity high_polar_cyano Highly Polar Cyanopropyl e.g., HP-88, CP-Sil 88 column_choice->high_polar_cyano High Complexity (Iso/Anteiso Separation) optimization Optimize GC Method (Temp Program, Flow Rate) peg_column->optimization mid_polar_cyano->optimization high_polar_cyano->optimization analysis Perform GC Analysis optimization->analysis resolution_check Adequate Resolution? analysis->resolution_check resolution_check->column_choice No, Re-evaluate Column end End: Accurate Quantification resolution_check->end Yes

Caption: Decision workflow for selecting a GC column for branched-chain FAME analysis.

Troubleshooting_CoElution start Problem: Peak Co-elution step1 Step 1: Method Optimization - Decrease temp ramp rate - Optimize carrier gas flow start->step1 step2 Step 2: Column Re-evaluation - Switch to a more polar column (e.g., Mid- to High-Polarity Cyanopropyl) step1->step2 If co-elution persists step3 Step 3: Peak Identification - Use authentic standards - Analyze mass spectra (GC-MS) step2->step3 After column change solution Solution: Resolved Peaks step3->solution

Caption: Troubleshooting workflow for addressing peak co-elution in branched-chain FAME analysis.

References

Technical Support Center: Improving Peak Resolution of FAME Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help you enhance the peak resolution of fatty acid methyl ester (FAME) isomers in your gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

???+ question "Why are highly polar capillary columns recommended for analyzing FAME isomers?"

???+ question "What makes the separation of cis and trans FAME isomers so challenging?"

???+ question "What are the most critical GC parameters to adjust for improving resolution?"

???+ question "What is the typical elution order of FAME isomers on a highly polar cyanopropyl column?"

Troubleshooting Guide

Here are solutions to some of the most common issues encountered during the analysis of FAME isomers.

???+ question "My cis/trans isomers are co-eluting. How can I improve their separation?"

???+ question "My peaks are broad, indicating poor efficiency. What are the common causes and solutions?"

???+ question "I'm observing peak tailing, especially for more polar FAMEs. What should I do?"

???+ question "My resolution has decreased across the entire chromatogram over time. What should I check?"

Data Presentation

Table 1: Comparison of Common GC Columns for FAME Isomer Analysis
Stationary Phase TypeCommon Column NamesPolarityKey Characteristics & ApplicationsCis/Trans Separation
Polyethylene Glycol (PEG) DB-Wax, FAMEWAX, HP-INNOWaxPolarGood for general FAME profiles (separation by carbon number and unsaturation).[1][2][3]Generally not suitable; cis/trans isomers often co-elute.[1][3]
Mid-Polarity Cyanopropyl DB-23PolarExcellent for complex FAME mixtures.[1][3]Provides some separation of cis/trans isomers, but may be limited.[1][3]
Highly Polar Cyanopropyl HP-88, SP-2560, Rt-2560, CP-Sil 88Highly PolarPreferred for detailed cis/trans isomer separation. [4][1][5][3] Provides the necessary selectivity for complex isomer groups.[4][2]Excellent separation of a wide range of cis and trans isomers.[1][2]
Table 2: Typical Starting GC Parameters for FAME Isomer Analysis on a Highly Polar Column
ParameterTypical Value / ConditionPurpose & Notes
Column HP-88, SP-2560 or equivalent; 100 m x 0.25 mm ID, 0.20 µm filmLong, narrow-bore columns provide high efficiency for resolving complex isomers.[3][6]
Carrier Gas Helium or HydrogenHydrogen can offer faster analysis, but methods may need revalidation.[7] Constant flow or constant pressure mode.[6]
Linear Velocity ~20-25 cm/sec for HeliumOptimize for best efficiency. Refer to column manufacturer's guidelines.
Inlet Temperature 250 - 260 °CEnsures rapid volatilization of the sample.[8]
Injection Mode Split (e.g., 50:1 or 100:1)Prevents column overloading and ensures sharp initial peak bands.[3][8]
Oven Program Isothermal: 180 °C OR Ramped: 140°C (hold 5 min), ramp 4°C/min to 240°C (hold 15 min)The temperature program is critical for resolution and must be optimized for the specific sample.[4] Slower ramps often improve separation.[9]
Detector Flame Ionization Detector (FID)Standard detector for FAME analysis.
Detector Temp. 260 - 280 °CMust be higher than the final oven temperature to prevent condensation.[3]

Experimental Protocols

Protocol 1: Fatty Acid Methylation using Boron Trifluoride (BF₃)-Methanol

This protocol describes a common method for converting fatty acids in lipids to their more volatile methyl esters (FAMEs) for GC analysis.[2]

Materials:

  • Lipid extract or oil sample (approx. 25 mg)

  • 0.5 M NaOH in methanol

  • 12-14% Boron trifluoride (BF₃) in methanol

  • Saturated NaCl solution

  • Heptane (B126788) or Hexane (GC grade)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Test tubes with screw caps

Procedure:

  • Saponification: Place the lipid sample into a screw-cap test tube. Add 2 mL of 0.5 M NaOH in methanol.

  • Heat the tube in a water bath at 70-100°C for 5-10 minutes until the fat globules go into solution.[10] The optimal temperature for derivatization has been found to be 70°C in some studies to prevent fatty acid degradation.[10]

  • Esterification: Cool the tube to room temperature. Add 2 mL of 12-14% BF₃-methanol solution.

  • Heat the tube again at 70-100°C for 5-30 minutes.

  • Extraction: Cool the tube to room temperature. Add 1 mL of heptane (or hexane) and 1 mL of saturated NaCl solution.

  • Cap the tube tightly and shake vigorously for 1 minute.

  • Allow the layers to separate. The top layer contains the FAMEs in heptane.

  • Drying and Transfer: Carefully transfer the top heptane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for injection into the GC.

Protocol 2: General GC-FID Analysis of FAME Isomers

This protocol provides a starting point for setting up a GC-FID method for analyzing FAMEs on a highly polar column. Parameters should be optimized based on your specific instrument, column, and sample.

Procedure:

  • System Configuration:

    • Install a highly polar capillary column (e.g., HP-88, 100 m x 0.25 mm ID, 0.20 µm film).[6]

    • Set up the GC-FID system according to the parameters outlined in Table 2 .

    • Ensure the carrier gas is pure and all system connections are leak-free.[11]

  • Method Setup:

    • Program the oven with a suitable temperature gradient. A good starting point is a slow ramp, such as 140°C held for 5 minutes, then increasing at 4°C/min to 240°C, and holding for 15 minutes.

    • Set the injector and detector temperatures appropriately (e.g., 250°C and 260°C, respectively).[8]

  • Analysis:

    • Inject 1 µL of the prepared FAME sample (from Protocol 1) using a split injection.[3][8]

    • Start the data acquisition.

  • Data Processing:

    • After the run is complete, integrate the peaks in the chromatogram.

    • Identify the FAME isomers by comparing their retention times to a well-characterized FAME standard mixture (e.g., Supelco 37 Component FAME Mix).

Mandatory Visualizations

Below are diagrams to assist in understanding the troubleshooting workflow and the relationships between GC parameters.

G start Poor Peak Resolution cat_column Column Issues start->cat_column cat_method Method Parameters start->cat_method cat_system System & Sample Prep start->cat_system col_wrong Incorrect Column (Low Polarity) cat_column->col_wrong col_degraded Column Degradation (Old / Contaminated) cat_column->col_degraded method_temp Suboptimal Temperature (Program or Isothermal) cat_method->method_temp method_flow Incorrect Carrier Gas Flow Rate cat_method->method_flow sys_leak System Leaks (Septum, Fittings) cat_system->sys_leak sys_liner Contaminated Inlet Liner cat_system->sys_liner sol_col_wrong Action: Use highly polar cyanopropyl column (e.g., HP-88, SP-2560) col_wrong->sol_col_wrong sol_col_degraded Action: Trim column inlet or replace column col_degraded->sol_col_degraded sol_method_temp Action: Adjust ramp rate or test different isothermal temperatures method_temp->sol_method_temp sol_method_flow Action: Optimize linear velocity for carrier gas method_flow->sol_method_flow sol_sys_leak Action: Leak check system, replace septum sys_leak->sol_sys_leak sol_sys_liner Action: Clean or replace inlet liner sys_liner->sol_sys_liner

Caption: Troubleshooting workflow for poor FAME isomer peak resolution.

GC_Parameters cluster_params Adjustable GC Parameters cluster_results Chromatographic Results param_temp Oven Temperature (Program/Isothermal) res_select Selectivity (α) (Peak Spacing) param_temp->res_select Strongly Affects res_retent Retention (k) (Analysis Time) param_temp->res_retent Strongly Affects param_col Column (Length, ID, Phase) param_col->res_select Affects res_effic Efficiency (N) (Peak Width) param_col->res_effic Strongly Affects param_col->res_retent Affects param_gas Carrier Gas (Type, Flow Rate) param_gas->res_effic Strongly Affects param_gas->res_retent Affects outcome Peak Resolution (Rs) res_select->outcome res_effic->outcome res_retent->outcome

Caption: Influence of key GC parameters on chromatographic resolution.

References

Technical Support Center: Minimizing Sample Degradation During FAME Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fatty Acid Methyl Ester (FAME) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize sample degradation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of FAME sample degradation?

A1: FAME samples are susceptible to several degradation pathways:

  • Oxidation: This is the most common cause of degradation, particularly for unsaturated FAMEs.[1] Exposure to oxygen, elevated temperatures, and light can initiate a free radical chain reaction, leading to the formation of peroxides, aldehydes, and other undesirable compounds that can alter the FAME profile and damage analytical equipment.[1][2]

  • Hydrolysis: The presence of water can lead to the hydrolysis of FAMEs back into free fatty acids and methanol.[3][4][5] This is often catalyzed by acidic or basic conditions.

  • Microbial Growth: Water contamination can promote the growth of microorganisms that can metabolize FAMEs, altering the sample composition.[3][6][7]

  • Thermal Degradation: High temperatures during sample preparation, storage, or analysis can cause thermal cracking and selective evaporation of long-chain unsaturated fatty acids.[8]

Q2: How can I prevent oxidation of my FAME samples?

A2: To minimize oxidation, consider the following preventative measures:

  • Use of Antioxidants: The addition of antioxidants is a primary defense against oxidation.[9][10] Synthetic antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Tert-Butylhydroquinone (TBHQ) are commonly used.[10][11]

  • Inert Atmosphere: Store and handle samples under an inert gas like nitrogen or argon to displace oxygen.[11]

  • Protection from Light: Store samples in amber-colored vials or in the dark to prevent photo-oxidation.[1][6]

  • Low-Temperature Storage: Storing samples at low temperatures (-20°C or -80°C) significantly slows down the rate of oxidation.[11]

Q3: What are the ideal storage conditions for FAME samples?

A3: Proper storage is crucial for maintaining the integrity of FAME samples. Key recommendations include:

  • Temperature: For short-term storage, refrigeration at 4°C is often sufficient. For long-term storage, freezing at -20°C or -80°C is recommended to minimize degradation.[6][11] FAME (B100) should be stored at temperatures at least 6°C above its cloud point to prevent crystallization.[12][13]

  • Atmosphere: As mentioned, storing under an inert atmosphere is ideal.[11]

  • Containers: Use airtight containers made of compatible materials such as stainless steel, aluminum, or fluorinated polyethylene (B3416737) to prevent contamination and reaction with the container material.[6] Avoid copper, brass, lead, tin, and zinc.[6]

Q4: Can the choice of solvent affect FAME stability?

A4: Yes, the purity of solvents is important. Solvents can be a source of contaminants that may accelerate degradation. It is recommended to use fresh, high-purity solvents. Some protocols also suggest adding an antioxidant like BHT directly to the extraction solvent.[11]

Troubleshooting Guides

This section addresses specific issues that may arise during FAME analysis.

Issue Potential Cause(s) Troubleshooting Steps
Poor peak shape in GC analysis (tailing or fronting) 1. Active sites in the inlet liner or column.[14] 2. Column contamination.[14] 3. Incorrect column installation.[15]1. Clean or replace the inlet liner.[14] 2. Bake out the column or trim the front end.[14] 3. Ensure the column is installed at the correct depth in the injector and detector.[15]
Loss of high molecular weight or unsaturated FAMEs 1. Thermal degradation in a hot injector.[8] 2. Oxidation during sample preparation or storage.[11]1. Use a lower injector temperature if possible, or a cool on-column injection technique. 2. Review sample handling procedures; ensure antioxidants are used and exposure to oxygen and light is minimized.[11][16]
Appearance of extraneous peaks 1. Contaminated solvents or reagents.[11] 2. Sample degradation products (e.g., oxidation byproducts).[2] 3. Septum bleed or contamination from the GC system.[14]1. Use fresh, high-purity solvents and reagents.[11] 2. Implement preventative measures against degradation (see FAQs). 3. Replace the septum and check for system contamination.[14]
High peroxide value in a freshly prepared sample 1. Oxidation occurred during the extraction or methylation process.[11] 2. Contaminated solvents or reagents.[11] 3. Insufficient antioxidant was added.[11]1. Perform sample preparation on ice and under an inert atmosphere.[11] 2. Use fresh, high-purity solvents. Consider adding an antioxidant to the extraction solvent.[11] 3. Verify the concentration and proper mixing of the antioxidant.[11]

Experimental Protocols

Protocol 1: Addition of Antioxidant to FAME Samples

This protocol describes the addition of Butylated Hydroxytoluene (BHT) to a FAME sample to prevent oxidation.

Materials:

  • FAME sample

  • BHT (Butylated Hydroxytoluene)

  • Hexane (or other suitable solvent)

  • Amber glass vials with airtight caps

  • Vortex mixer

  • Inert gas (Nitrogen or Argon) supply

Procedure:

  • Prepare Antioxidant Stock Solution: Prepare a 1% (10 mg/mL) BHT stock solution by dissolving 100 mg of BHT in 10 mL of hexane.[11]

  • Sample Preparation: Place a known amount of the FAME sample into a clean amber glass vial.[11]

  • Add Antioxidant: Add the required volume of the BHT stock solution to achieve the desired final concentration (e.g., 100-200 ppm).[11] For a 1 g sample, adding 10-20 µL of a 1% BHT stock solution will result in a 100-200 ppm concentration.

  • Mix Thoroughly: Cap the vial and vortex for 30-60 seconds to ensure the antioxidant is evenly distributed.[11]

  • Inert Gas Purge: Gently flush the headspace of the vial with a stream of nitrogen or argon for 30-60 seconds to displace oxygen.[11]

  • Seal and Store: Immediately cap the vial tightly and store at the appropriate low temperature (-20°C or -80°C) in the dark.[11]

Protocol 2: Determination of Oxidation Stability by Rancimat Method

The Rancimat method is an accelerated oxidation test that determines the induction time of a sample, which is a measure of its resistance to oxidation.[2][17]

Equipment:

  • Rancimat instrument (e.g., Metrohm 893 Professional Biodiesel Rancimat)[17]

  • Reaction vessels

  • Measuring vessels

  • Air supply

Procedure:

  • A precise amount of the FAME sample is weighed into a reaction vessel.[17]

  • The vessel is placed in the heating block of the Rancimat, and a constant stream of air is passed through the sample at a specified temperature (e.g., 110°C).[2][17]

  • The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.[17]

  • The instrument continuously measures the conductivity of the water. As volatile acidic compounds are formed during oxidation, the conductivity of the water increases.[2]

  • The induction time is the time until the rapid increase in conductivity occurs, indicating the end of the sample's resistance to oxidation.[2]

Data Presentation

Table 1: Recommended Storage Conditions for FAME Samples

ParameterRecommendationRationale
Temperature -20°C to -80°C (long-term)[11]Slows down chemical reactions, including oxidation and hydrolysis.
4°C (short-term)[6]
At least 6°C above cloud point (for B100)[12][13]Prevents crystallization.
Atmosphere Inert gas (Nitrogen or Argon)[11]Prevents oxidation by displacing oxygen.
Light Exposure Store in dark or amber vials[1][6]Prevents photo-oxidation.
Container Material Stainless steel, aluminum, fluorinated polyethylene[6]Inert materials that do not react with FAMEs.

Table 2: Common Antioxidants for FAME Stabilization

AntioxidantAbbreviationTypical ConcentrationNotes
Butylated HydroxytolueneBHT100-200 ppm (0.01% - 0.02%)[11]A widely used synthetic antioxidant.
Butylated HydroxyanisoleBHA100-200 ppm (0.01% - 0.02%)[11]Another common synthetic antioxidant.
Tert-ButylhydroquinoneTBHQ100-200 ppm (0.01% - 0.02%)[11]Often considered very effective.
Ascorbyl Palmitate100 mg/L[17]A natural antioxidant.

Visualizations

FAME_Degradation_Pathways cluster_causes Causes of Degradation cluster_pathways Degradation Pathways FAME FAME Sample Oxidation Oxidation FAME->Oxidation Hydrolysis Hydrolysis FAME->Hydrolysis Thermal Thermal Degradation FAME->Thermal Biodegradation Biodegradation FAME->Biodegradation Degradation Degraded Sample (Altered Profile) Oxygen Oxygen Exposure Oxygen->Oxidation Water Water Contamination Microbes Microbial Growth Water->Microbes Water->Hydrolysis Light Light Exposure Light->Oxidation Heat High Temperature Heat->Oxidation Heat->Thermal Microbes->Biodegradation Oxidation->Degradation Hydrolysis->Degradation Thermal->Degradation Biodegradation->Degradation

Caption: Key factors and pathways leading to FAME sample degradation.

FAME_Sample_Preservation_Workflow start Start: FAME Sample Preparation add_antioxidant Add Antioxidant (e.g., BHT) start->add_antioxidant inert_atmosphere Flush with Inert Gas (Nitrogen/Argon) add_antioxidant->inert_atmosphere storage Store in Airtight, Amber Vial inert_atmosphere->storage low_temp Store at Low Temperature (-20°C to -80°C) storage->low_temp analysis FAME Analysis (e.g., GC-MS) low_temp->analysis

Caption: Recommended workflow for preserving FAME samples prior to analysis.

References

addressing matrix effects in the quantification of Methyl 10-methylheptadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Methyl 10-methylheptadecanoate.

Troubleshooting Guides

Issue: Inaccurate or irreproducible quantification of this compound

This is a common problem often attributable to matrix effects, which are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix. This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of your results.

Troubleshooting Steps:

  • Assess for the Presence of Matrix Effects: It is crucial to first determine if your assay is indeed affected by matrix effects. The following experimental protocol outlines a standard method for this assessment.

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components from your sample before analysis. The choice of sample preparation technique can significantly impact the cleanliness of your sample.

  • Utilize an Appropriate Internal Standard: An internal standard (IS) that closely mimics the analytical behavior of the analyte can compensate for signal variations caused by matrix effects.

  • Chromatographic Separation: Modifying your liquid chromatography (LC) method to better separate this compound from matrix components can also mitigate interference.

Quantitative Data on Sample Preparation Methods

The following table summarizes the effectiveness of common sample preparation techniques for the analysis of fatty acid methyl esters (FAMEs), including branched-chain FAMEs like this compound. The data presented is a synthesis of typical performance characteristics and may vary depending on the specific matrix and experimental conditions.

Sample Preparation TechniquePrincipleTypical Analyte Recovery (%)Efficacy in Removing Phospholipids (B1166683)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile, methanol).>90%[1]LowSimple, fast, and inexpensive.Does not effectively remove phospholipids and other soluble matrix components, often leading to significant matrix effects.[2][3]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases.80-95%Moderate to HighCan provide cleaner extracts than PPT.Can be labor-intensive, may require large volumes of organic solvents, and emulsion formation can be an issue.[4]
Solid-Phase Extraction (SPE) The analyte is selectively retained on a solid sorbent while interferences are washed away.85-105%HighProvides very clean extracts, can concentrate the analyte, and is amenable to automation.[2][4]Requires method development to optimize the sorbent and elution conditions; can be more expensive than PPT or LLE.[4]
HybridSPE® A hybrid technique that combines protein precipitation with phospholipid removal in a single device.>95%[2]Very High (>99%)Simple to use and provides excellent removal of both proteins and phospholipids.[2]Higher cost per sample compared to other methods.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spiking

This protocol allows for the quantitative determination of the extent of ion suppression or enhancement.

Materials:

  • Blank matrix (e.g., plasma, serum, tissue homogenate from a control source)

  • This compound analytical standard

  • Internal standard (IS), preferably a stable isotope-labeled version of the analyte

  • Appropriate solvents for sample preparation and reconstitution

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound and the IS in the final reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Process a blank matrix sample through your entire sample preparation procedure. In the final, clean extract, spike in this compound and the IS to the same concentration as in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with this compound and the IS at the same concentration as in Set A before the sample preparation procedure.

  • Analyze the Samples: Inject all three sets of samples into your LC-MS/MS system and record the peak areas for the analyte and the IS.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for cleaning up a biological sample for FAME analysis.

Materials:

  • SPE cartridge (e.g., C18 or a mixed-mode sorbent)

  • Sample (e.g., plasma, serum)

  • Methanol (B129727) (for conditioning and elution)

  • Water (for conditioning)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile)

  • Nitrogen evaporator

Procedure:

  • Condition the SPE Cartridge: Pass methanol through the cartridge, followed by water, to activate the sorbent. Do not allow the sorbent to dry out.

  • Load the Sample: Load the pre-treated sample onto the SPE cartridge.

  • Wash the Cartridge: Pass the wash solvent through the cartridge to remove polar interferences like salts.

  • Elute the Analyte: Pass the elution solvent through the cartridge to elute this compound.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

MatrixEffectWorkflow cluster_start Start cluster_assessment Assessment cluster_mitigation Mitigation Strategies cluster_validation Validation cluster_end End start Inaccurate/Irreproducible Results assess Assess for Matrix Effects (Post-Extraction Spiking) start->assess sample_prep Optimize Sample Preparation (e.g., SPE, LLE) assess->sample_prep Matrix Effects Present validate Validate Method assess->validate No Significant Matrix Effects internal_std Use Stable Isotope-Labeled Internal Standard sample_prep->internal_std chromatography Improve Chromatographic Separation internal_std->chromatography chromatography->validate end Accurate & Reproducible Quantification validate->end

Workflow for addressing matrix effects.

SPE_Workflow start Start: Biological Sample condition 1. Condition SPE Cartridge (Methanol, then Water) start->condition load 2. Load Sample condition->load wash 3. Wash Cartridge (e.g., 5% Methanol in Water) load->wash elute 4. Elute Analyte (e.g., Methanol) wash->elute dry 5. Dry Eluate (Nitrogen Evaporation) elute->dry reconstitute 6. Reconstitute in Mobile Phase dry->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

References

Technical Support Center: Accurate Quantification of Methyl 10-methylheptadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the accuracy of Methyl 10-methylheptadecanoate quantification. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the accuracy of this compound quantification by GC-MS?

The accuracy of this compound quantification is primarily influenced by three key areas:

  • Sample Preparation and Derivatization: Incomplete or inconsistent derivatization of the parent fatty acid (10-methylheptadecanoic acid) into its methyl ester can lead to significant underestimation. The choice of derivatization reagent and reaction conditions are critical.[1][2]

  • Chromatographic Separation: Co-elution with other isomeric or structurally similar fatty acid methyl esters (FAMEs) can interfere with accurate peak integration and quantification. The selection of an appropriate gas chromatography (GC) column and optimization of the temperature program are essential to achieve baseline separation.[1][3]

  • Quantification Method: The choice of internal standard and the construction of a proper calibration curve are fundamental for accurate quantification. Using an internal standard that closely mimics the chemical behavior of the analyte is crucial for correcting variations in sample preparation and injection volume.

Q2: Which derivatization method is recommended for 10-methylheptadecanoic acid?

Acid-catalyzed esterification using Boron Trifluoride (BF₃) in methanol (B129727) is a widely used and effective method for converting fatty acids, including branched-chain fatty acids, into their corresponding FAMEs.[1][2] This method is robust and can simultaneously esterify free fatty acids and transesterify fatty acids from glycerolipids.

Alternatively, base-catalyzed transesterification with methanolic KOH is a rapid method, but it is not suitable for free fatty acids and may not be as effective for sterically hindered branched-chain fatty acids.[4]

Q3: What type of GC column is best suited for separating this compound?

For the separation of FAMEs, including branched-chain isomers, highly polar cyanopropyl-based capillary columns are recommended.[5][6] Columns such as a DB-23 or an HP-88 offer good selectivity for resolving positional and geometric isomers, which is crucial for separating this compound from other C18 and C19 FAMEs. While weakly polar columns like DB-5 can be used, they may not provide sufficient resolution for complex mixtures.[3]

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

Peak identification should be based on a combination of retention time and mass spectral data.

  • Retention Time: Compare the retention time of the peak in your sample to that of a certified reference standard of this compound run under the same chromatographic conditions.

  • Mass Spectrometry (MS): The mass spectrum of the peak should match the known fragmentation pattern of this compound. The characteristic ions for this compound can be found in spectral libraries such as NIST.[7] The electron ionization (EI) mass spectrum will show a molecular ion peak (m/z 298.5) and characteristic fragment ions.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Problem 1: Low or No Analyte Signal

Possible Causes & Solutions

Possible CauseRecommended Solution
Incomplete Derivatization Ensure the derivatization reagent (e.g., BF₃-methanol) is fresh and has been stored correctly to prevent degradation.[2] Optimize the reaction time and temperature; for branched-chain fatty acids, a slightly longer reaction time or higher temperature may be necessary.
Sample Degradation Store samples at low temperatures (-20°C or -80°C) to prevent degradation of fatty acids.[8] Avoid repeated freeze-thaw cycles.
Injector Issues Check the GC injector for contamination or leaks. Ensure the injector temperature is appropriate for the volatilization of the FAMEs without causing degradation.
MS Detector Issues Verify that the mass spectrometer is properly tuned and calibrated. Check the detector voltage and ensure there are no issues with the ion source.
Problem 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

Possible CauseRecommended Solution
Active Sites in the GC System Deactivate the injector liner and the front end of the GC column to minimize interactions with the analyte. Use a liner with deactivated glass wool.
Column Overload Dilute the sample to ensure the amount of analyte injected is within the linear range of the column and detector.
Inappropriate Solvent Ensure the sample is dissolved in a solvent that is compatible with the GC column's stationary phase.
Co-elution with an Interfering Compound Optimize the GC temperature program to improve the separation of the analyte from interfering peaks. A slower temperature ramp or an isothermal hold can enhance resolution.
Problem 3: Inconsistent or Non-Reproducible Results

Possible Causes & Solutions

Possible CauseRecommended Solution
Inconsistent Sample Preparation Use an automated sample preparation system if available to improve reproducibility.[9] If preparing samples manually, ensure precise and consistent addition of all reagents and the internal standard.
Variable Injection Volume Use an autosampler for injections to ensure a consistent injection volume. Check the syringe for any bubbles or leaks.
Internal Standard Issues Ensure the internal standard is added to all samples, standards, and blanks at the same concentration early in the sample preparation process to account for any loss during extraction and derivatization. Methyl heptadecanoate (C17:0) is a commonly used internal standard for FAME analysis.[8]
Matrix Effects Perform a matrix effect study by analyzing the analyte in the presence and absence of the sample matrix to determine if there is any signal suppression or enhancement. If significant matrix effects are observed, consider using a matrix-matched calibration curve or a standard addition method.

Experimental Protocols

Protocol 1: Acid-Catalyzed Derivatization to FAMEs

This protocol describes the preparation of fatty acid methyl esters using Boron Trifluoride (BF₃)-Methanol.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the lipid extract or sample into a screw-cap glass tube with a PTFE liner.

  • Internal Standard Addition: Add an appropriate amount of an internal standard solution (e.g., Methyl heptadecanoate in hexane) to the sample.

  • Reagent Addition: Add 2 mL of 12-14% BF₃ in methanol to the tube.

  • Reaction: Tightly cap the tube and heat it in a heating block or water bath at 60-100°C for 10-30 minutes. The optimal time and temperature should be determined empirically.

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

  • Phase Separation: Vortex the tube for 1 minute to extract the FAMEs into the hexane layer. Centrifuge briefly to separate the layers.

  • Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean autosampler vial for GC-MS analysis.

Protocol 2: GC-MS Analysis of FAMEs

This is a general GC-MS method that can be adapted for the analysis of this compound.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent highly polar cyanopropyl column

  • Injector: Split/splitless, 250°C, split ratio 20:1

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 5°C/min to 230°C, hold for 10 min

  • MSD Transfer Line: 240°C

  • Ion Source: 230°C

  • Quadrupole: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for target quantification. For this compound, characteristic ions to monitor would include the molecular ion and key fragment ions.

Quantitative Data Summary

The following tables provide representative quantitative data for branched-chain fatty acids (BCFAs) in different matrices. While specific data for this compound is limited in the literature, these tables offer a reference for expected concentration ranges of similar BCFAs.

Table 1: Branched-Chain Fatty Acid Content in Dairy Products (% of total fatty acids) [3]

Fatty AcidCow MilkGoat Milk
iso-C14:00.150.12
anteiso-C15:00.450.38
iso-C16:00.200.18
iso-C17:00.350.30
anteiso-C17:00.500.42

Table 2: Branched-Chain Fatty Acid Content in Microbial Samples (% of total fatty acids)

Fatty AcidBacillus subtilisStaphylococcus aureus
iso-C14:02.51.8
anteiso-C15:035.050.0
iso-C16:04.03.5
iso-C17:010.08.0
anteiso-C17:015.012.0

Note: The values in this table are illustrative and can vary significantly based on the microbial strain and growth conditions.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Lipid Extract) Add_IS Add Internal Standard (e.g., Methyl Heptadecanoate) Sample->Add_IS Derivatization Derivatization (BF3-Methanol) Add_IS->Derivatization Extraction Liquid-Liquid Extraction (Hexane) Derivatization->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation (Polar Column) Injection->Separation Detection Mass Spectrometric Detection (EI) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

Troubleshooting_Logic Start Inaccurate Quantification Check_Signal Is there a low or no analyte signal? Start->Check_Signal Check_Peak_Shape Is the peak shape poor? Check_Signal->Check_Peak_Shape No Signal_Causes Potential Causes: - Incomplete Derivatization - Sample Degradation - Injector/MS Issues Check_Signal->Signal_Causes Yes Check_Reproducibility Are the results inconsistent? Check_Peak_Shape->Check_Reproducibility No Peak_Shape_Causes Potential Causes: - Active Sites - Column Overload - Co-elution Check_Peak_Shape->Peak_Shape_Causes Yes Reproducibility_Causes Potential Causes: - Inconsistent Sample Prep - Variable Injection - Internal Standard Issues Check_Reproducibility->Reproducibility_Causes Yes Solution Implement Corrective Actions Check_Reproducibility->Solution No Signal_Causes->Solution Peak_Shape_Causes->Solution Reproducibility_Causes->Solution

Caption: Troubleshooting logic for inaccurate quantification of this compound.

References

Navigating the Analysis of Branched-Chain Fatty Acids: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of branched-chain fatty acids (BCFAs) is crucial for a deeper understanding of various biological processes and for the development of novel therapeutics. Derivatization is a critical step in preparing BCFAs for analysis, typically by gas chromatography (GC), as it enhances their volatility and improves chromatographic separation.[1][2] This guide provides a comprehensive resource for selecting the appropriate derivatization reagent and troubleshooting common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for analyzing branched-chain fatty acids?

A1: Direct analysis of free fatty acids, including BCFAs, by GC is challenging. Their inherent low volatility can lead to late-eluting peaks, and the polar carboxylic acid group can interact with the stationary phase of the GC column, resulting in poor peak shape, a phenomenon known as peak tailing.[1][2] Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) derivative, which improves chromatographic separation and detection.[2][3]

Q2: What are the most common derivatization reagents for BCFAs?

A2: The most common methods for derivatizing fatty acids are esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (B98337) (TMS) esters.[1][2]

  • For FAME formation: Boron trifluoride-methanol (BF3-Methanol) and boron trichloride-methanol (BCl3-Methanol) are widely used acid-catalyzed esterification reagents.[4]

  • For TMS ester formation: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are common silylating reagents.[1][2]

  • For enhanced sensitivity, especially for short-chain BCFAs: Pentafluorobenzyl bromide (PFBBr) is used to form PFB esters, which are highly sensitive to electron capture detection (ECD) in GC.[5][6]

Q3: How do I choose the right derivatization reagent for my experiment?

A3: The choice of reagent depends on several factors, including the type of BCFAs being analyzed (free fatty acids vs. those in complex lipids), the desired sensitivity, and the presence of other functional groups in the sample.

  • BF3-Methanol is a robust and widely used reagent for both free fatty acids and those in complex lipids (after a saponification step).[3] It is a good general-purpose reagent.

  • BSTFA or MSTFA are effective for creating TMS esters and can also derivatize other functional groups like hydroxyl and amino groups.[1] This can be an advantage for analyzing multiple analyte types in a single run but may also lead to artifacts in complex samples.[1] TMS derivatives have limited stability.[1]

  • PFBBr is the reagent of choice when high sensitivity is required, particularly for short-chain BCFAs.[5][7]

Below is a diagram to help guide your selection process:

Caption: Logical workflow for selecting a derivatization reagent.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of BCFAs.

Issue 1: Incomplete Derivatization

  • Symptom: You observe broad or tailing peaks for your BCFAs in the chromatogram, or the peak areas are smaller than expected.

  • Possible Causes & Solutions:

    • Insufficient Reagent: The derivatizing agent may be insufficient to react with all the fatty acids in your sample. A significant molar excess of the derivatizing agent is recommended.[8]

    • Degraded Reagent: Derivatization reagents can degrade if not stored properly, especially in the presence of moisture. Always use high-quality reagents and adhere to the recommended storage conditions.[8]

    • Presence of Water: Moisture in the sample or reagents can hinder the derivatization reaction.[1] Ensure your sample is dry before adding the reagent. A water scavenger like 2,2-dimethoxypropane (B42991) can be added to the reaction mixture.[8]

    • Suboptimal Reaction Conditions: The reaction time or temperature may not be optimal for your specific BCFAs. You may need to optimize these parameters.[1] To determine the proper derivatization time, analyze aliquots of a representative sample at different time points and plot the peak area against the derivatization time. The optimal time is when the peak area no longer increases.

    • Sample Matrix Effects: Components in a complex sample matrix can interfere with the derivatization reaction.[8]

Issue 2: Peak Tailing

  • Symptom: The peaks for your BCFAs in the chromatogram are asymmetrical, with a "tail" extending from the back of the peak.

  • Possible Causes & Solutions:

    • Incomplete Derivatization: As mentioned above, this is a primary cause of peak tailing.[1] Revisit your derivatization protocol to ensure the reaction goes to completion.

    • Active Sites in the GC System: Active sites in the GC inlet or on the column can interact with the derivatized fatty acids. Ensure your GC system is properly maintained and consider using a deactivated inlet liner.

Issue 3: Appearance of Artifact Peaks

  • Symptom: You observe unexpected peaks in your chromatogram that are not related to your BCFAs.

  • Possible Causes & Solutions:

    • Reagent Artifacts: The derivatization reagent itself or its byproducts can sometimes appear as peaks in the chromatogram.[1] It is important to prepare and analyze a reagent blank along with your samples to identify any potential artifacts.

    • Side Reactions: In complex samples, silylating reagents like BSTFA can react with other functional groups, leading to the formation of multiple derivatives and extra peaks.[1]

    • Contaminants: Contaminants in your solvents or from your sample preparation materials can also appear as artifact peaks. Use high-purity solvents and thoroughly clean all glassware.

Experimental Protocols

Below are detailed methodologies for common derivatization procedures.

Method 1: Esterification with Boron Trifluoride-Methanol (BF3-Methanol)

This protocol is a common method for preparing fatty acid methyl esters (FAMEs).[3]

Materials:

  • Fatty acid sample (10-20 mg)

  • 14% BF3-Methanol solution

  • Hexane (B92381)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Screw-cap glass test tubes

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the fatty acid sample into a screw-cap glass test tube.[3] If the fatty acids are part of complex lipids, a saponification step (e.g., with 0.5 M methanolic NaOH at 100°C for 10 minutes) is required first.[3]

  • Esterification: Add 2 mL of 14% BF3-Methanol solution to the test tube.[3]

  • Heating: Tightly cap the tube and heat it at 100°C for 30 minutes in a heating block or water bath.[3]

  • Extraction: After cooling to room temperature, add 2 mL of hexane and 1 mL of saturated sodium chloride solution.[3]

  • Phase Separation: Vortex the mixture vigorously for 1 minute and allow the layers to separate. The upper hexane layer contains the FAMEs.[3]

  • Drying: Carefully transfer the upper hexane layer to a clean test tube containing a small amount of anhydrous sodium sulfate to remove any residual water.[3]

  • Sample Transfer: Transfer the dried hexane extract into a GC vial for analysis.[3]

BF3_Protocol start Start: BCFA Sample saponification Saponification (if needed) start->saponification add_bf3 Add BF3-Methanol saponification->add_bf3 heat Heat at 100°C for 30 min add_bf3->heat extract Extract with Hexane & Saturated NaCl heat->extract separate Separate Phases extract->separate dry Dry Hexane Layer with Na2SO4 separate->dry analyze Analyze by GC dry->analyze

Caption: Experimental workflow for BF3-Methanol derivatization.

Method 2: Silylation with BSTFA

This method is used to generate trimethylsilyl (TMS) esters.[1]

Materials:

  • Dried fatty acid sample

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), potentially with 1% TMCS (trimethylchlorosilane)

  • Aprotic solvent (e.g., acetonitrile)

  • GC vials

Procedure:

  • Sample Preparation: Place the dried sample into a GC vial.[2] If not already dry, the sample must be evaporated to dryness.[2]

  • Reagent Addition: Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS).[2]

  • Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[2]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Method 3: Derivatization with Pentafluorobenzyl Bromide (PFBBr)

This protocol is optimized for the analysis of short-chain fatty acids.[5][9]

Materials:

  • Short-chain fatty acid sample

  • Pentafluorobenzyl bromide (PFBBr) solution in acetone (B3395972)

  • Aqueous sample solution

  • Hexane

  • 0.9% (w/v) sodium chloride solution

Procedure:

  • Derivatization: The optimal conditions are a derivatization time of 90 minutes at 60°C, with a pH of 7, and an acetone to water ratio of 2:1 (v/v).[5][9]

  • Extraction: After cooling, add hexane and a 0.9% (w/v) sodium chloride solution.[10]

  • Phase Separation: Vortex the mixture and allow the layers to separate.[10]

  • Sample Collection: Transfer the upper hexane layer containing the PFB derivatives to a GC vial for analysis.[10]

Data Summary Tables

Table 1: Comparison of Common Derivatization Reagents for BCFAs

ReagentDerivativeTypical Reaction ConditionsAdvantagesDisadvantages
BF3-Methanol FAME60-100°C for 5-60 min[1][2][3]Robust, effective for free and bound fatty acids[3][11]Requires heating, moisture sensitive[1]
BSTFA/MSTFA TMS Ester60°C for 60 min[1][2]Derivatizes multiple functional groups, mild conditions[1]TMS derivatives have limited stability, can produce artifacts[1]
PFBBr PFB Ester60°C for 90 min, pH 7[5][9]High sensitivity for trace analysis[5][6]Can be more complex, potential for reagent contamination[10]

Table 2: Typical Experimental Parameters for Derivatization Reactions

ParameterBF3-MethanolBSTFA/MSTFAPFBBr
Sample Amount 1-25 mg~1 mg/mL solution[2]Varies based on sample type[10]
Reagent Volume 2 mL[3]50 µL[1][2]Varies, often in excess[5]
Reaction Temperature 60-100°C[1][2]60°C[1][2]60°C[5][9]
Reaction Time 5-60 minutes[2]60 minutes[1][2]90 minutes[5][9]
Extraction Solvent Hexane or Heptane[2][3]Dichloromethane (optional dilution)[2]Hexane[10]

References

FAME Analysis Technical Support Center: Troubleshooting Retention Time Shifts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fatty Acid Methyl Ester (FAME) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to retention time (RT) shifts in their gas chromatography (GC) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of retention time shifts in FAME analysis?

Retention time (RT) shifts in FAME analysis can be broadly categorized into three areas: instrument-related issues, column-related problems, and sample-related effects.[1][2]

  • Instrument-Related Causes: Fluctuations in oven temperature, carrier gas flow rate, or inlet pressure are common culprits.[1][2] Leaks in the injector septum or column fittings can also lead to inconsistent flow and RT variability.[3][4]

  • Column-Related Causes: Over time, the stationary phase of the GC column can degrade or become contaminated, which alters its interaction with the FAMEs and affects their retention.[3][5][6] Trimming the column for maintenance shortens its length, leading to earlier elution times if the instrument parameters are not adjusted.[1][7] Even a new column of the same type can have slight dimensional variations that cause RT shifts.[4][8]

  • Sample-Related Causes: Complex sample matrices can introduce non-volatile residues that accumulate on the column, affecting its performance.[5][9] Inconsistent sample preparation and large variations in sample concentration can also contribute to shifts in retention times.[5][7]

Q2: How can I differentiate between a gradual drift and a sudden shift in retention times?

Observing the pattern of the retention time change can help diagnose the underlying issue.

  • Gradual Drift: A consistent, unidirectional drift in retention times over a series of runs often points to issues like column aging, a slow leak in the system, or changes in the mobile phase composition (in HPLC, but can be analogous to carrier gas purity in GC).[5][9] Column contamination that builds up over multiple injections is another common cause of gradual drift.[5][9]

  • Sudden Shift: An abrupt change in retention times is typically indicative of a more acute event. This could include a significant leak, a sudden change in flow rate or temperature, or the installation of a new column without proper conditioning or method adjustment.[8]

Q3: What is the role of an internal standard in managing retention time shifts?

An internal standard (IS) is a compound of a known concentration that is added to all samples and standards.[10][11] In FAME analysis, odd-chain fatty acids like C13:0 or C19:0 are often used as they are typically not present in the samples.[10][11][12] The primary roles of an IS are:

  • Correction for Variability: The IS helps to correct for variations in injection volume, solvent evaporation, and detector response.[10][11]

  • Retention Time Referencing: By monitoring the retention time of the IS, you can track and adjust for shifts in the retention times of your target analytes. If the RT of the IS shifts, it is likely that the RTs of the other FAMEs have shifted proportionally.

  • Improved Quantification: Using the ratio of the analyte peak area to the IS peak area for quantification provides more accurate and reproducible results than relying on external standards alone.[13]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Retention Time Variability

This guide provides a step-by-step approach to identifying and resolving retention time shifts.

Step Action Potential Cause Solution
1 Review Instrument Parameters Incorrect settingsVerify that the oven temperature program, carrier gas flow rate, and inlet pressure match the validated method parameters.[7]
2 Check for Leaks Leaks in the systemPerform a leak check of the injector septum, column fittings, and gas lines. Replace the septum if it is old or has been punctured multiple times.[3][4]
3 Evaluate System Stability Unstable flow or temperatureInject a standard multiple times to assess the reproducibility of retention times. Significant variation points to issues with the instrument's electronic pressure control or oven temperature controller.[1][2]
4 Assess Column Health Column contamination or degradationIf retention times are consistently decreasing and peak shapes are deteriorating, the column may be contaminated. Try trimming the first few centimeters of the column inlet. If this does not resolve the issue, the column may need to be replaced.[3][6]
5 Verify Sample Preparation Matrix effects or inconsistent preparationPrepare and inject a clean standard solution. If the retention times are stable for the standard but not for the samples, the issue may be related to the sample matrix.[5][14] Consider additional sample cleanup steps.
6 Implement an Internal Standard Uncorrected variabilityIf not already in use, incorporate an internal standard into your workflow to help normalize retention times and improve quantitative accuracy.[10][11][13]
Guide 2: Managing Retention Time Shifts After Installing a New Column

It is common to observe a shift in retention times after installing a new GC column, even if it is the same model from the same manufacturer.[4][8]

Step Action Rationale
1 Column Conditioning Remove residual solvents and bleed from the stationary phase.
2 Update Column Dimensions in Software Ensure accurate flow control.
3 Verify Carrier Gas Linear Velocity Match the conditions of the previous column.
4 Perform System Suitability Test Confirm method performance.

Experimental Protocols

Protocol 1: System Suitability Test for FAME Analysis

Objective: To verify that the GC system is performing adequately for the FAME analysis.

Procedure:

  • Prepare a System Suitability Standard: Create a solution containing a representative mix of FAMEs that are relevant to your samples. This should include early, middle, and late-eluting compounds. Also include the internal standard.

  • Set Up the GC Method: Load the analytical method with the correct parameters for temperature, flow rate, and detector settings.

  • Equilibrate the System: Allow the GC system to equilibrate at the initial conditions for at least 15-20 minutes.[15]

  • Perform Blank Injections: Inject a blank solvent (e.g., hexane) to ensure the system is clean and free of ghost peaks.

  • Inject the System Suitability Standard: Make at least five replicate injections of the system suitability standard.

  • Evaluate the Results: Calculate the mean, standard deviation, and relative standard deviation (RSD) for the retention times and peak areas of the target FAMEs and the internal standard.

Acceptance Criteria (Example):

Parameter Acceptance Criterion
Retention Time RSD ≤ 1%
Peak Area RSD ≤ 2%
Peak Tailing Factor 0.9 - 1.5
Resolution between critical pairs > 1.5
Protocol 2: Preparation and Use of an Internal Standard

Objective: To prepare an internal standard solution for the quantification of FAMEs.

Materials:

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in hexane in a volumetric flask to create a stock solution of a specific concentration (e.g., 10 mg/mL).[10]

  • Prepare a Working Solution: Dilute the stock solution to a working concentration that will result in a peak area that is in the mid-range of the expected analyte peak areas.

  • Spike Samples and Standards: Add a precise volume of the internal standard working solution to all calibration standards, quality control samples, and unknown samples before analysis.[10][11] Ensure the final concentration of the IS is consistent across all samples.

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Use this curve to determine the concentration of the analytes in the unknown samples.

Visualizations

Troubleshooting_Workflow start Retention Time Shift Observed check_pattern Gradual Drift or Sudden Shift? start->check_pattern gradual Gradual Drift check_pattern->gradual Gradual sudden Sudden Shift check_pattern->sudden Sudden check_column Inspect Column Health (Age, Contamination) gradual->check_column check_instrument Check Instrument Parameters (Temp, Flow, Pressure) sudden->check_instrument check_leaks_slow Check for Slow Leaks check_column->check_leaks_slow OK trim_column Trim Column Inlet check_column->trim_column Contaminated replace_column Replace Column check_column->replace_column Aged/Degraded fix_leaks Fix Leaks check_leaks_slow->fix_leaks Leak Found end Problem Resolved check_leaks_slow->end No Leak trim_column->end replace_column->end check_leaks_fast Check for Major Leaks (Septum, Fittings) check_instrument->check_leaks_fast Correct fix_parameters Correct Parameters check_instrument->fix_parameters Incorrect check_leaks_fast->fix_leaks Leak Found check_leaks_fast->end No Leak fix_parameters->end fix_leaks->end

Caption: Troubleshooting workflow for retention time shifts in FAME analysis.

Internal_Standard_Concept cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis & Data Processing sample Unknown Sample (Analyte A) spiked_sample Spiked Sample (Analyte A + IS) sample->spiked_sample standard Calibration Standard (Analyte A) spiked_standard Spiked Standard (Analyte A + IS) standard->spiked_standard is Internal Standard (IS) (Known Concentration) is->spiked_sample is->spiked_standard gc_analysis GC-FID Analysis spiked_sample->gc_analysis spiked_standard->gc_analysis chromatogram Chromatogram (Peak Areas Measured) gc_analysis->chromatogram calculation Calculate Ratios: Area(Analyte A) / Area(IS) chromatogram->calculation result Accurate Quantification calculation->result

Caption: Workflow for using an internal standard in FAME analysis.

References

Validation & Comparative

Evaluating Methyl 10-Methylheptadecanoate as a Specific Bacterial Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of specific biomarkers is crucial for the rapid and accurate detection of bacterial presence and for distinguishing bacterial from non-bacterial sources in clinical and environmental samples. Fatty acids, as essential components of cell membranes, offer a promising avenue for biomarker discovery due to their structural diversity. This guide provides a comparative analysis of methyl 10-methylheptadecanoate as a potential specific bacterial biomarker, pitting it against established markers and presenting the available experimental data.

Introduction to Bacterial Fatty Acid Biomarkers

Bacteria synthesize a wide array of fatty acids, some of which are unique to certain taxonomic groups. Branched-chain fatty acids (BCFAs), particularly those with iso and anteiso branching, are well-established markers for bacteria as they are less common in other organisms. These fatty acids are integral to maintaining membrane fluidity and function. The analysis of fatty acid methyl esters (FAMEs) by gas chromatography-mass spectrometry (GC-MS) is a standard method for profiling microbial fatty acid composition.

This compound: A Candidate Biomarker?

This compound is the methyl ester of 10-methylheptadecanoic acid, a saturated fatty acid with a methyl group at the 10th carbon position. Its potential as a specific bacterial biomarker is a subject of investigation.

Current Evidence:

While some studies have identified 10-methyl branched fatty acids in certain bacterial species, the evidence for the widespread and exclusive presence of 10-methylheptadecanoic acid in bacteria is limited.

  • Presence in Bacteria: Research has shown that Mycobacterium vaccae can produce 9- and 10-methyl heptadecanoic acids when grown on specific substrates.[1] Tuberculostearic acid (10-methyloctadecanoic acid) is a well-known biomarker for the genus Mycobacterium.

  • Lack of Specificity: Importantly, 10-methylheptadecanoic acid has also been identified in non-bacterial sources, such as Triticum aestivum (wheat), which challenges its specificity as a purely bacterial marker.[2]

Comparative Analysis: this compound vs. Established Biomarkers

To objectively evaluate its potential, this compound is compared here with well-established bacterial fatty acid biomarkers.

Table 1: Comparison of Bacterial Fatty Acid Biomarkers

BiomarkerStructureReported Presence in BacteriaReported Presence in Other OrganismsSpecificity
This compound Methyl ester of 10-methylheptadecanoic acidMycobacterium vaccae (substrate-dependent)[1]Triticum aestivum (Wheat)[2]Low
Iso-Branched Fatty Acids (e.g., i-15:0, i-17:0) Methyl group on the iso-carbon (second to last)Widespread in many bacterial species, particularly Gram-positive bacteriaRare in eukaryotesHigh
Anteiso-Branched Fatty Acids (e.g., a-15:0, a-17:0) Methyl group on the anteiso-carbon (third to last)Common in many bacterial species, particularly Gram-positive bacteriaRare in eukaryotesHigh
Tuberculostearic Acid (10-Methyloctadecanoic acid) Methyl ester of 10-methyloctadecanoic acidGenus Mycobacterium and some other actinomycetesAbsent in most other organismsHigh (for specific genera)
Cyclopropane Fatty Acids (e.g., 17:0cyc, 19:0cyc) Cyclopropane ring in the acyl chainCommon in many Gram-negative bacteriaRare in eukaryotesHigh

Experimental Protocols

Accurate analysis of fatty acid biomarkers is paramount for their validation and use. The following is a generalized protocol for the extraction, derivatization, and analysis of fatty acids from biological samples.

Protocol: Fatty Acid Methyl Ester (FAME) Analysis by GC-MS

This protocol outlines the key steps for analyzing the fatty acid composition of a sample.

1. Lipid Extraction (Folch Method)

  • Objective: To extract total lipids from the sample.

  • Procedure:

    • Homogenize the sample (e.g., bacterial cell pellet, tissue) in a chloroform:methanol (2:1, v/v) solution.

    • Vortex thoroughly and allow for phase separation.

    • Collect the lower organic phase containing the lipids.

    • Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

    • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

2. Saponification and Methylation (Derivatization)

  • Objective: To cleave fatty acids from complex lipids and convert them to their volatile methyl esters (FAMEs).

  • Procedure:

    • Resuspend the dried lipid extract in a methanolic base (e.g., 0.5 M NaOH in methanol).

    • Heat the mixture (e.g., at 80°C for 10 minutes) to saponify the lipids.

    • Add an acidic methylation reagent (e.g., 14% boron trifluoride in methanol) and heat again to methylate the free fatty acids.

    • Stop the reaction by adding a saturated NaCl solution.

3. FAME Extraction

  • Objective: To extract the FAMEs into a non-polar solvent for GC-MS analysis.

  • Procedure:

    • Add a non-polar solvent (e.g., hexane) to the reaction mixture.

    • Vortex to partition the FAMEs into the hexane (B92381) layer.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Concentrate the extract under nitrogen if necessary.

4. GC-MS Analysis

  • Objective: To separate, identify, and quantify the FAMEs.

  • Procedure:

    • Inject the FAME extract into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

    • Use a temperature program to separate the FAMEs based on their boiling points and polarity.

    • The separated compounds are then introduced into a mass spectrometer for detection and identification based on their mass spectra.

    • Quantification is typically performed by comparing the peak areas of the analytes to that of an internal standard.

Visualizing the Workflow

The following diagram illustrates the general workflow for the analysis of fatty acid biomarkers.

FAME_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Interpretation Sample Biological Sample (e.g., Bacterial Culture) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Saponification Saponification Extraction->Saponification Methylation Methylation Saponification->Methylation FAME_Extraction FAME Extraction Methylation->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis Biomarker_Validation Biomarker Validation Data_Analysis->Biomarker_Validation Biomarker_Specificity cluster_domains Domains of Life cluster_biomarkers Biomarker Candidates Bacteria Bacteria BCFA iso/anteiso-BCFAs Bacteria->BCFA  Present Me10HD This compound Bacteria->Me10HD  Present (Limited Data) Archaea Archaea Archaea->BCFA  Absent Archaea->Me10HD  Unknown Eukarya Eukarya Eukarya->BCFA  Rare Eukarya->Me10HD  Present (*Triticum aestivum*)

References

A Head-to-Head Battle: GC-MS vs. LC-MS for Branched-Chain Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The analysis of branched-chain fatty acids (BCFAs) is crucial for researchers in fields ranging from metabolic disorders and microbiology to nutrition and drug development. These unique lipids, characterized by methyl branches along their carbon chains, play significant roles in cellular membrane fluidity, metabolic regulation, and immune modulation. The two primary analytical workhorses for quantifying and identifying BCFAs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of their performance, supported by experimental data, to help you select the optimal technique for your research needs.

At a Glance: Key Performance Metrics

Choosing between GC-MS and LC-MS for BCFA analysis depends heavily on the specific requirements of your study, such as the chain length of the BCFAs, the complexity of the sample matrix, and the need for isomer separation. The following table summarizes key quantitative performance metrics for each technique, compiled from various studies.

ParameterGC-MSLC-MS/MSNotes
Derivatization Generally requiredOften optionalGC-MS requires derivatization to increase the volatility of fatty acids. Common methods include esterification to fatty acid methyl esters (FAMEs). LC-MS can analyze underivatized BCFAs, simplifying sample preparation, though derivatization can be used to enhance sensitivity.[1][2][3]
Limit of Detection (LOD) 5–10 ng/mL (for short-chain BCFAs)As low as 0.001 mM (for short-chain BCFAs)LC-MS/MS generally offers higher sensitivity, reaching lower detection limits.[2][4]
Throughput LowerHigherThe derivatization step in GC-MS adds to the sample preparation time, making it generally lower throughput than LC-MS methods that do not require derivatization.[2][5]
Isomer Separation ChallengingMore versatileWhile specialized GC columns can separate some isomers, complex mixtures often result in co-elution.[6][7] UHPLC systems in LC-MS offer excellent resolution for separating constitutional isomers.[8][9]
Compound Scope Best for volatile and semi-volatile BCFAsBroad applicability to a wide range of BCFAs, including very-long-chain speciesGC-MS is well-suited for short to medium-chain BCFAs. LC-MS is more flexible for analyzing a wider range of fatty acid chain lengths and complex lipids.[4][10][11]

Experimental Workflows: A Visual Comparison

The analytical workflows for GC-MS and LC-MS differ significantly, primarily in the sample preparation stage. The following diagram illustrates the typical experimental steps for each technique.

cluster_0 GC-MS Workflow cluster_1 LC-MS Workflow Sample Sample Extraction Extraction Sample->Extraction Lipid Extraction Derivatization Derivatization Extraction->Derivatization e.g., FAMEs GC_Separation GC Separation Derivatization->GC_Separation Volatilization MS_Detection_GC MS Detection GC_Separation->MS_Detection_GC Ionization & Detection Data_Analysis_GC Data Analysis MS_Detection_GC->Data_Analysis_GC Quantification & Identification Sample2 Sample Extraction2 Extraction Sample2->Extraction2 Lipid Extraction LC_Separation LC Separation Extraction2->LC_Separation Optional Derivatization MS_Detection_LC MS Detection LC_Separation->MS_Detection_LC Ionization & Detection Data_Analysis_LC Data Analysis MS_Detection_LC->Data_Analysis_LC Quantification & Identification

A comparison of the GC-MS and LC-MS experimental workflows for BCFA analysis.

Detailed Experimental Protocols

Here, we provide detailed methodologies for the key experiments in both GC-MS and LC-MS analysis of BCFAs.

GC-MS Protocol: Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol is a common method for preparing BCFAs for GC-MS analysis.

1. Lipid Extraction:

  • Start with a biological sample (e.g., plasma, tissue homogenate, or bacterial cell pellet).

  • Perform a lipid extraction using a solvent system such as chloroform:methanol (B129727) (2:1, v/v).

  • The organic phase containing the lipids is collected and dried under a stream of nitrogen.

2. Saponification and Methylation (Derivatization):

  • To the dried lipid extract, add a solution of 0.5 M NaOH in methanol and heat at 100°C for 5-10 minutes to saponify the fatty acids.

  • After cooling, add a 14% solution of boron trifluoride (BF3) in methanol.[3]

  • Heat the mixture again at 100°C for 5-10 minutes to convert the fatty acids to their methyl esters (FAMEs).

  • After cooling, add a saturated NaCl solution and hexane (B92381). Vortex and centrifuge to separate the phases.

  • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[3]

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: A polar capillary column, such as a DB-225ms (30 m x 0.25 mm, 0.25 µm), is often used for FAME analysis.[12]

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 230°C at a rate of 3°C/minute.

  • Injector: Splitless mode at 250°C.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Identification: BCFAs are identified based on their retention times and mass spectra compared to known standards and library databases.

LC-MS/MS Protocol: Direct Analysis of BCFAs

This protocol outlines a method for the analysis of BCFAs without derivatization.

1. Lipid Extraction:

  • Similar to the GC-MS protocol, perform a lipid extraction from the biological sample. A methyl tert-butyl ether (MTBE) based extraction can also be used.

  • The organic phase is collected and dried under nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., methanol:isopropanol, 1:1, v/v).

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A UHPLC system such as a Shimadzu Nexera X2 or Waters ACQUITY UPLC.

  • Column: A C18 reversed-phase column, for instance, an Acquity UPLC CSH C18 (100 mm x 2.1 mm, 1.7 µm), is suitable for separating fatty acids.[8][9]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile:isopropanol (7:3, v/v) with 0.1% formic acid.

  • Gradient: A typical gradient would start at 30% B, increasing to 100% B over 15 minutes, holding for 5 minutes, and then re-equilibrating.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer like a Sciex QTRAP 6500+ or a Thermo Scientific Q Exactive.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for fatty acid analysis.

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification on a triple quadrupole instrument, targeting the specific precursor-to-product ion transitions for each BCFA. High-resolution instruments can use full scan or targeted SIM for detection.

Conclusion: Making the Right Choice

Both GC-MS and LC-MS are powerful techniques for the analysis of branched-chain fatty acids.

  • Choose GC-MS when you are analyzing volatile, short- to medium-chain BCFAs and have access to established derivatization protocols. It is a robust and cost-effective method, especially for targeted quantitative studies where extreme sensitivity is not the primary concern.

  • Opt for LC-MS for its superior sensitivity, higher throughput (especially without derivatization), and greater flexibility in analyzing a wide range of BCFAs, including long-chain and very-long-chain species. Its enhanced capability for isomer separation makes it the preferred choice for complex samples and discovery-based lipidomics.[13]

Ultimately, the decision should be guided by the specific goals of your research, the nature of your samples, and the available instrumentation. For many modern metabolomics and lipidomics studies, the advantages offered by LC-MS/MS in terms of sensitivity and versatility are making it the increasingly favored platform.

References

A Comparative Guide to Microbial Markers: Methyl 10-Methylheptadecanoate vs. Iso/Anteiso Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and characterization of microbial species are paramount in research, clinical diagnostics, and the development of new therapeutics. Cellular fatty acid analysis has long been a cornerstone of microbial chemotaxonomy, providing valuable biomarkers for differentiating between various taxa. Among the diverse array of fatty acids found in bacteria, branched-chain fatty acids (BCFAs) are of particular interest. This guide provides an objective comparison of two important classes of BCFAs used as microbial markers: methyl 10-methylheptadecanoate and the more broadly recognized iso- and anteiso-fatty acids.

Introduction to Fatty Acid Profiling for Microbial Identification

The composition of fatty acids within a bacterial cell membrane is genetically determined and remains stable under standardized culture conditions. This unique "fatty acid fingerprint" can be analyzed to identify an unknown bacterium by comparing its profile to a library of known organisms. The most common method for this analysis is gas chromatography (GC) of fatty acid methyl esters (FAMEs). This technique involves saponification of cellular lipids to release fatty acids, followed by methylation to increase their volatility for GC analysis.

At a Glance: Key Differences

FeatureThis compoundIso/Anteiso Fatty Acids
Primary Association Primarily found in Actinomycetes and some other specific bacterial groups.Widespread in many bacterial genera, particularly abundant in Gram-positive bacteria.
Structure A straight-chain heptadecanoic acid with a methyl group at the 10th carbon position.Branched-chain fatty acids with a methyl group on the iso (second to last) or anteiso (third to last) carbon from the methyl end.
Taxonomic Significance A key marker for the chemotaxonomic identification of Actinomycetes and related taxa.Broadly used for the classification and identification of a wide range of bacteria, especially at the genus and species level.
Biosynthesis Synthesized via methylation of an unsaturated fatty acid precursor.Biosynthesis is initiated from branched-chain amino acid primers (valine, leucine, isoleucine).

Performance Comparison as Microbial Markers

The utility of a fatty acid as a microbial marker is determined by its specificity and abundance within particular microbial groups.

Iso- and Anteiso-Fatty Acids: The Established Markers

Iso- and anteiso- branched-chain fatty acids are major components of the cell membrane in a large number of bacterial species, particularly Gram-positive bacteria.[1][2] Their presence and relative abundance are highly characteristic and are routinely used in microbial identification systems. For example, the genus Bacillus is characterized by a high proportion of iso- and anteiso-C15 and -C17 fatty acids.[3]

This compound: A More Specific Marker

This compound, arising from 10-methylheptadecanoic acid, is a more specific biomarker. Its presence is strongly associated with the phylum Actinobacteria, a group of Gram-positive bacteria with significant medical and industrial importance. While not as widespread as iso- and anteiso-fatty acids, its detection can be a strong indicator of the presence of actinomycetes.

Quantitative Data on Fatty Acid Abundance

The following tables summarize the typical relative abundance of these fatty acid markers in different bacterial groups. Data is compiled from various chemotaxonomic studies.

Table 1: Relative Abundance of Iso- and Anteiso-Fatty Acids in Selected Bacterial Genera

Bacterial GenusGram StainIso-C15:0 (%)Anteiso-C15:0 (%)Iso-C17:0 (%)Anteiso-C17:0 (%)
BacillusPositive10-3030-605-155-15
StaphylococcusPositive5-2020-50<5<5
ListeriaPositive<530-60<510-30
ClostridiumPositiveVariableVariableVariableVariable
PseudomonasNegative<1<1<1<1

Table 2: Relative Abundance of 10-Methyl-Branched Fatty Acids in Selected Bacterial Genera

Bacterial GenusGram Stain10-Methyl-C16:0 (%)10-Methyl-C17:0 (%)10-Methyl-C18:0 (%)
StreptomycesPositive5-20<510-30
MycobacteriumPositive<5<515-40 (as Tuberculostearic acid)
NocardiaPositiveVariableVariableVariable
BacillusPositiveNot typically detectedNot typically detectedNot typically detected
EscherichiaNegativeNot typically detectedNot typically detectedNot typically detected

Experimental Protocols

The following is a generalized protocol for the extraction and analysis of bacterial fatty acids for microbial identification.

Cell Culture and Harvesting
  • Culture bacteria under standardized conditions (e.g., Tryptic Soy Broth Agar at 28°C for 24-48 hours).[4]

  • Harvest a loopful of bacterial cells from a quadrant of a streaked plate to ensure a standardized physiological age.[4]

Saponification
  • Place the harvested cells in a clean glass tube.

  • Add 1.0 ml of saponification reagent (45g NaOH, 150ml methanol, 150ml distilled water).[4]

  • Seal the tube and heat in a boiling water bath for 30 minutes, with vortexing every 5-10 minutes.[4]

Methylation
  • Cool the tube and add 2.0 ml of methylation reagent (325ml 6.0 N HCl, 275ml methanol).[4]

  • Seal and heat at 80°C for 10 minutes.[4]

  • Cool the tube rapidly in cold water.

Extraction
  • Add 1.25 ml of extraction solvent (200ml hexane, 200ml methyl tert-butyl ether).[4]

  • Tumble the tube for 10 minutes to extract the fatty acid methyl esters (FAMEs) into the organic phase.

  • Remove the lower aqueous phase with a pipette.

Base Wash
  • Add 3.0 ml of a base wash solution (10.8g NaOH in 900ml distilled water) to the organic phase.[4]

  • Tumble for 5 minutes.

  • Transfer the upper organic phase containing the FAMEs to a GC vial for analysis.

Gas Chromatography (GC) Analysis
  • Analyze the FAMEs using a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • A typical GC program involves a temperature ramp from 170°C to 270°C.[4]

  • Identify and quantify the FAMEs by comparing their retention times and mass spectra to known standards and a microbial FAME library.

Visualization of Workflows and Concepts

Microbial Identification Workflow using FAME Analysis

FAME_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_identification Identification Culture Bacterial Culture Harvest Cell Harvesting Culture->Harvest Saponification Saponification Harvest->Saponification Methylation Methylation Saponification->Methylation Extraction FAME Extraction Methylation->Extraction BaseWash Base Wash Extraction->BaseWash GC_Analysis Gas Chromatography (GC-FID/MS) BaseWash->GC_Analysis Data_Processing Data Processing & Peak Identification GC_Analysis->Data_Processing Library_Comparison Comparison to FAME Library Data_Processing->Library_Comparison Identification Microbial Identification Library_Comparison->Identification

Caption: Workflow for microbial identification using Fatty Acid Methyl Ester (FAME) analysis.

Conceptual Diagram of Fatty Acid Marker Distribution

FattyAcid_Distribution cluster_bacteria Bacterial Kingdom cluster_markers Fatty Acid Markers cluster_taxa Specific Taxa Gram_Positive Gram-Positive Bacteria Iso_Anteiso Iso/Anteiso Fatty Acids Gram_Positive->Iso_Anteiso High Abundance Actinomycetes Actinomycetes Gram_Positive->Actinomycetes Bacillus Bacillus Gram_Positive->Bacillus Staphylococcus Staphylococcus Gram_Positive->Staphylococcus Listeria Listeria Gram_Positive->Listeria Gram_Negative Gram-Negative Bacteria Gram_Negative->Iso_Anteiso Low Abundance Methyl_10_Me This compound Actinomycetes->Methyl_10_Me Characteristic Marker Bacillus->Iso_Anteiso Staphylococcus->Iso_Anteiso Listeria->Iso_Anteiso

Caption: Taxonomic distribution of iso/anteiso fatty acids and this compound.

Conclusion

Both this compound and iso/anteiso fatty acids are valuable biomarkers in the chemotaxonomic identification of bacteria. Iso- and anteiso-fatty acids serve as broad-spectrum markers, particularly useful for the initial classification of Gram-positive bacteria and for differentiating among various genera and species within this group. In contrast, this compound is a more specific marker, with its presence strongly indicating the presence of Actinomycetes.

The choice of which marker to focus on depends on the research question. For general microbial community analysis or the identification of a broad range of unknown isolates, the analysis of the complete fatty acid profile, including iso- and anteiso- forms, is most informative. However, when the research is focused on the detection or characterization of Actinomycetes, the presence and quantification of this compound become a critical data point. The combination of both types of markers, within a comprehensive FAME analysis, provides the most robust approach to microbial identification and characterization.

References

A Comparative Guide to Inter-Laboratory Validated Methods for Methyl 10-methylheptadecanoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Inter-laboratory validation, also known as proficiency testing, is crucial for ensuring that analytical methods are robust, reliable, and produce comparable results across different laboratories.[5] Organizations like the National Institute of Standards and Technology (NIST) have initiated quality assurance programs, such as the Fatty Acid Quality Assurance Program (FAQAP), to assess and improve the comparability of fatty acid measurements in biological samples.[6][7]

Comparative Overview of Quantification Methods

The quantification of Methyl 10-methylheptadecanoate typically involves a multi-step process including lipid extraction from the sample matrix, conversion of fatty acids to their corresponding methyl esters (transesterification), and subsequent analysis by gas chromatography.

Gas Chromatography-Flame Ionization Detection (GC-FID) is a widely used, robust, and cost-effective method for quantifying FAMEs. It offers high precision and a wide linear range.

Gas Chromatography-Mass Spectrometry (GC-MS) provides higher selectivity and sensitivity compared to GC-FID. It allows for the positive identification of analytes based on their mass spectra, which is particularly useful for complex matrices.

The performance of these methods in an inter-laboratory setting can be inferred from studies on other fatty acids. For instance, the FAQAP studies showed that for various fatty acids, the agreement among participating laboratories was within 20% for the majority of the submitted data.[6] The precision within individual laboratories was generally good, with relative standard deviations (RSDs) below 20%.[6]

Data Presentation

The following table summarizes the expected performance characteristics of GC-based methods for the quantification of fatty acid methyl esters, based on data from inter-laboratory comparison studies on other fatty acids.

ParameterGC-FIDGC-MSSource
Inter-laboratory Reproducibility Typically within 20% agreementTypically within 20% agreement[6]
Intra-laboratory Precision (RSD) < 20%< 20%[6]
Linearity ExcellentExcellent[8]
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangeGeneral knowledge
Limit of Quantification (LOQ) ng/mL rangepg/mL to ng/mL rangeGeneral knowledge
Selectivity GoodExcellentGeneral knowledge
Certified Reference Material (CRM) Available for related compounds (e.g., Methyl heptadecanoate)Available for related compounds (e.g., Methyl heptadecanoate)[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are typical protocols for the key experiments involved in the quantification of this compound.

Lipid Extraction

A common method for extracting lipids from biological matrices is a modified Folch extraction.

  • Reagents: Chloroform (B151607), Methanol (B129727), 0.9% NaCl solution.

  • Procedure:

    • Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture.

    • Add 0.9% NaCl solution to the homogenate to induce phase separation.

    • Centrifuge the mixture to separate the layers.

    • Collect the lower chloroform layer containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

The extracted lipids are converted to their corresponding FAMEs for GC analysis. A common method involves the use of boron trifluoride (BF3) in methanol.

  • Reagents: Methanolic sodium hydroxide (B78521) (0.5 M), Boron trifluoride in methanol (14%), Hexane (B92381), Saturated NaCl solution.

  • Procedure:

    • Add methanolic NaOH to the dried lipid extract and heat at 100°C for 5 minutes.

    • Add BF3-methanol and heat at 100°C for another 5 minutes.

    • Cool the sample and add hexane and saturated NaCl solution.

    • Vortex and centrifuge the mixture.

    • Collect the upper hexane layer containing the FAMEs for GC analysis.[1]

Gas Chromatography (GC) Analysis

The FAMEs are separated and quantified using a gas chromatograph.

  • Instrumentation: Gas chromatograph with a capillary column (e.g., Rt-2560, 100 m x 0.25 mm x 0.20 µm) and either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[10]

  • GC Conditions (example):

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 100°C, hold for 4 minutes, then ramp to 240°C at 3°C/min, and hold for 15 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Detector Temperature (FID): 260°C

    • MS Interface Temperature: 240°C

  • Quantification: An internal standard, such as Methyl heptadecanoate, is often used for accurate quantification.[11] A calibration curve is generated using certified reference standards.

Mandatory Visualization

The following diagram illustrates a typical workflow for an inter-laboratory validation study of a FAME quantification method.

InterLaboratory_Validation_Workflow cluster_preparation Phase 1: Preparation cluster_analysis Phase 2: Laboratory Analysis cluster_evaluation Phase 3: Data Evaluation and Reporting A Coordinating Laboratory Prepares and Characterizes Homogeneous Test Material D Distribution of Test Material, CRM, and Protocol to Participating Laboratories A->D B Certified Reference Material (CRM) Procurement B->D C Protocol Development and Distribution C->D E Participating Laboratories Perform Quantification using In-house or Specified Method D->E F Data Submission to Coordinating Laboratory E->F G Statistical Analysis of Submitted Data (e.g., z-scores, Youden plots) F->G H Assessment of Inter-laboratory Reproducibility and Intra-laboratory Precision G->H I Issuance of Final Report with Performance Evaluation H->I

Caption: Workflow of an inter-laboratory validation study.

References

A Comparative Analysis of Fatty Acid Profiles in Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fatty acid profiles of four distinct and well-characterized bacterial strains: Escherichia coli K-12, Bacillus subtilis 168, Pseudomonas aeruginosa PAO1, and Staphylococcus aureus NCTC 8325. Understanding these differences is crucial for various research applications, including the development of novel antimicrobial agents targeting fatty acid synthesis, the engineering of bacteria for tailored lipid production, and the study of membrane biophysics. This document presents quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate a thorough understanding of this topic.

Introduction

Bacterial fatty acids are fundamental components of cell membranes, playing critical roles in maintaining membrane fluidity, integrity, and function. The composition of these fatty acids varies significantly across different bacterial species, reflecting their genetic makeup and adaptation to diverse environments. This variation presents opportunities for targeted therapeutic interventions and biotechnological applications. This guide offers a side-by-side comparison of the fatty acid landscapes of two Gram-negative bacteria (E. coli and P. aeruginosa) and two Gram-positive bacteria (B. subtilis and S. aureus), highlighting the unique characteristics of each.

Comparative Fatty Acid Profiles

The fatty acid composition of the selected bacterial strains was determined through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of fatty acid methyl esters (FAMEs). The data presented in Table 1 summarizes the relative abundance of the major fatty acids found in each bacterium grown under standard laboratory conditions.

Table 1: Relative Abundance (%) of Major Fatty Acids in Selected Bacterial Strains

Fatty AcidEscherichia coli K-12Bacillus subtilis 168Pseudomonas aeruginosa PAO1Staphylococcus aureus NCTC 8325
Saturated Straight-Chain
Myristic acid (14:0)3-6<12-51-3
Palmitic acid (16:0)25-355-1020-3015-25
Stearic acid (18:0)1-3<12-4<1
Unsaturated Straight-Chain
Palmitoleic acid (16:1)20-30<15-15<1
Vaccenic acid (18:1)30-40<130-40<1
Branched-Chain
iso-Pentadecanoic acid (i-15:0)<125-35<120-30
anteiso-Pentadecanoic acid (a-15:0)<140-50<110-20
iso-Heptadecanoic acid (i-17:0)<15-15<15-15
anteiso-Heptadecanoic acid (a-17:0)<11-5<11-5
Cyclopropane (B1198618)
Cyclopropane C17:05-15Not Detected1-5Not Detected
Cyclopropane C19:01-5Not Detected<1Not Detected
Hydroxy
3-Hydroxydecanoic acid (3-OH-10:0)Not DetectedNot Detected5-10Not Detected
3-Hydroxydodecanoic acid (3-OH-12:0)Not DetectedNot Detected10-20Not Detected

Note: The presented values are approximate ranges compiled from multiple studies and can vary based on specific growth conditions such as temperature and media composition.

Key Observations from the Comparative Analysis

  • E. coli K-12 possesses a relatively simple fatty acid profile dominated by straight-chain saturated and unsaturated fatty acids, with a significant proportion of cyclopropane fatty acids, particularly in the stationary phase of growth.[1][2][3]

  • B. subtilis 168 is characterized by a high abundance of branched-chain fatty acids, primarily of the iso and anteiso configurations.[4][5][6][7] These branched-chain fatty acids are crucial for maintaining membrane fluidity in this organism.[7]

  • P. aeruginosa PAO1 exhibits a more complex profile that includes straight-chain saturated and unsaturated fatty acids, as well as significant amounts of hydroxy fatty acids, which are components of its lipopolysaccharide (LPS).[8][9][10][11][12]

  • S. aureus NCTC 8325, similar to B. subtilis, has a membrane rich in branched-chain fatty acids.[13][14][15][16] However, the specific ratios of iso and anteiso forms can differ.[14]

Experimental Protocols

The following is a standardized protocol for the extraction and analysis of bacterial fatty acids as fatty acid methyl esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Cell Culture and Harvesting:

  • Grow bacterial strains in appropriate liquid media (e.g., Luria-Bertani broth) to the desired growth phase (typically mid-logarithmic or stationary).
  • Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.

2. Saponification and Methylation (FAME Preparation):

  • Resuspend the cell pellet in a strong base (e.g., 1.2 M NaOH in 50% methanol).
  • Heat the suspension in a sealed tube at 100°C for 30 minutes to saponify the lipids.
  • Cool the tubes and add a methylation reagent (e.g., 1.25 M HCl in methanol).
  • Heat again at 80°C for 10 minutes to convert the fatty acids to their methyl esters.

3. Extraction:

  • Cool the tubes and add a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and methyl tert-butyl ether).
  • Vortex vigorously to extract the FAMEs into the organic phase.
  • Centrifuge to separate the phases.
  • Transfer the upper organic phase containing the FAMEs to a clean vial.

4. Sample Cleanup:

  • Wash the organic extract with a dilute base solution (e.g., 0.3 M NaOH) to remove any remaining acidic components.
  • Transfer the cleaned organic phase to a new vial for analysis.

5. GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the FAME extract into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5ms).
  • Use a temperature program to separate the FAMEs based on their boiling points and polarity.
  • Detect the eluted FAMEs using a mass spectrometer, which provides both identification based on mass spectra and quantification based on peak area.[17][18][19][20][21]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the bacterial fatty acid synthesis pathway and the experimental workflow for fatty acid analysis.

Caption: Bacterial Type II Fatty Acid Synthesis (FASII) Pathway.

Experimental_Workflow Bacterial_Culture 1. Bacterial Culture Harvesting 2. Cell Harvesting (Centrifugation) Bacterial_Culture->Harvesting Saponification 3. Saponification (NaOH, 100°C) Harvesting->Saponification Methylation 4. Methylation (HCl/Methanol, 80°C) Saponification->Methylation Extraction 5. FAME Extraction (Hexane) Methylation->Extraction Cleanup 6. Sample Cleanup (Base Wash) Extraction->Cleanup GCMS 7. GC-MS Analysis Cleanup->GCMS Data_Analysis 8. Data Analysis (Identification & Quantification) GCMS->Data_Analysis

Caption: Experimental Workflow for FAME Analysis by GC-MS.

Conclusion

The fatty acid profiles of bacteria are diverse and characteristic of their genus and species. The stark contrast between the straight-chain fatty acid dominance in E. coli and P. aeruginosa and the branched-chain fatty acid prevalence in B. subtilis and S. aureus underscores fundamental differences in their membrane biology. These differences are not merely taxonomic markers but have profound implications for the bacteria's physiology, pathogenesis, and susceptibility to antibiotics. The methodologies and data presented in this guide provide a solid foundation for researchers to delve deeper into the fascinating world of bacterial lipids and leverage this knowledge for innovative applications in medicine and biotechnology.

References

A Comparative Guide to the Accuracy and Precision of Methyl 10-methylheptadecanoate as an Internal Standard in Quantitative Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analysis, particularly in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS), the choice of an internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of Methyl 10-methylheptadecanoate's performance as an internal standard against other common alternatives in the analysis of fatty acids. By presenting supporting experimental data, detailed methodologies, and clear visual representations, this document aims to equip researchers with the necessary information to make informed decisions for their analytical workflows.

The Role of Internal Standards in Fatty Acid Analysis

Internal standards are essential for correcting variations that can arise during sample preparation, derivatization, and instrumental analysis. An ideal internal standard should be chemically similar to the analytes of interest, absent in the original sample, and chromatographically resolved from other sample components. In fatty acid analysis, which typically involves the conversion of fatty acids to their more volatile methyl esters (FAMEs), several classes of internal standards are commonly employed. These include odd-chain fatty acid methyl esters, such as this compound, and stable isotope-labeled (deuterated) fatty acids.

Performance Comparison of Internal Standards

The selection of an internal standard significantly influences the accuracy and precision of fatty acid quantification. While this compound, a branched-chain fatty acid methyl ester, is not as commonly cited as its straight-chain counterparts like methyl heptadecanoate, its principle of use is the same: being an odd- or branched-chain fatty acid, it is typically absent in most biological samples.

Table 1: Accuracy (Recovery %) of Different Internal Standards in Fatty Acid Analysis

Internal Standard TypeSpecific Internal StandardMatrixAnalytical MethodAnalyte ConcentrationRecovery (%)Source
Odd-Chain FAME Tridecanoic AcidWastewaterGC-MS0.010 - 10 mg/LNot explicitly stated, validated by standard addition[1]
Odd-Chain FAME Hexadecyl Acetate (isomer of Methyl Heptadecanoate)BiodieselGC-FIDNot specifiedStatistically equivalent to reference method[2]
Deuterated FAME D₃₅-C18:0 FAMEHuman Plasma Phospholipids (B1166683)GC-TQMSSpiked samples83.6 - 109.6[3]
Deuterated Analog Deuterated Internal StandardSputumLC-MS/MSQuality Control Samples100.3 (mean bias)[4]

Table 2: Precision (Relative Standard Deviation, RSD %) of Different Internal Standards in Fatty Acid Analysis

Internal Standard TypeSpecific Internal StandardMatrixAnalytical MethodPrecision TypeRSD (%)Source
Odd-Chain FAME Tridecanoic AcidUrineGCRepeatability< 5[1]
Odd-Chain FAME Hexadecyl Acetate (isomer of Methyl Heptadecanoate)BiodieselGC-FIDRepeatability0.1 - 0.4[2]
Odd-Chain FAME Hexadecyl Acetate (isomer of Methyl Heptadecanoate)BiodieselGC-FIDIntermediate Precision0.2 - 1.8[2]
Deuterated FAME D₃₅-C18:0 FAMEHuman Plasma PhospholipidsGC-TQMSIntradayMeets FDA/EMA guidelines[3]
Deuterated FAME D₃₅-C18:0 FAMEHuman Plasma PhospholipidsGC-TQMSInterdayMeets FDA/EMA guidelines[3]
Deuterated Analog Deuterated Internal StandardSputumLC-MS/MSNot specified< 20[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are two representative experimental protocols for fatty acid analysis using an odd-chain fatty acid methyl ester and a deuterated internal standard.

Protocol 1: Fatty Acid Analysis in Pellicle using Odd-Chain Fatty Acids as Internal Standards

This protocol describes the analysis of fatty acids in the initial oral biofilm (pellicle) using tridecanoic and nonadecanoic acid as internal standards.

1. Sample Preparation and Lipid Extraction:

  • A pellicle sample, dissolved in 1 ml of 0.4% EDTA solution, is spiked with 30 µl of a solution containing tridecanoic and nonadecanoic acid (25 µM each in methanol) as internal standards.

  • Lipid extraction is performed using a modified Folch procedure by adding 3.9 ml of a chloroform:methanol (B129727) (2:1, v/v) solution.

  • The mixture is vortexed and centrifuged at 900 g for 5 minutes.

  • The lower organic phase containing the lipids is collected, and the solvent is evaporated under a gentle stream of nitrogen.[6]

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):

  • The dried lipid extract is dissolved in 0.2 ml of chloroform.

  • 2 ml of methanol and 0.1 ml of concentrated hydrochloric acid (35%, w/w) are added.

  • The tube is sealed, vortexed, and heated at 100°C for 1 hour.

  • After cooling, 2 ml of hexane (B92381) and 2 ml of water are added to extract the FAMEs. The upper hexane layer is collected for analysis.[6]

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890A GC system

  • Mass Spectrometer: Agilent 5975C inert XL MSD

  • Column: Fused-silica capillary column (e.g., DB-23, 60 m × 0.25 mm i.d., 0.25 μm film thickness)

  • Oven Temperature Program: Initial temperature of 50°C held for 1 min, then ramped to 175°C at 25°C/min, then to 250°C at 4°C/min and held for 5 min.

  • Injector Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Carrier Gas: Helium at a constant flow rate of 1.2 ml/min

  • Analysis Mode: Selected Ion Monitoring (SIM) is used for quantification.[6]

Protocol 2: Fatty Acid Analysis in Human Plasma Phospholipids using a Deuterated Internal Standard

This protocol details the quantification of fatty acids in human plasma phospholipids using a deuterated internal standard (D₃₅-C18:0 FAME).[3]

1. Sample Preparation and Lipid Extraction:

  • Phospholipids are extracted from human plasma samples using a solid-phase extraction (SPE) method.

  • The extracted phospholipids are spiked with the deuterated internal standard.

2. Hydrolysis and Methylation to FAMEs:

  • The phospholipid fraction is hydrolyzed, and the resulting fatty acids are methylated to their corresponding FAMEs by reaction with boron trifluoride (BF₃) in methanol (100 g/L) at 100°C for 1 hour.

  • The FAMEs are then extracted with isooctane (B107328) for analysis.[3]

3. GC-Triple Quadrupole MS (GC-TQMS) Analysis:

  • Gas Chromatograph: Agilent 7890B GC system

  • Mass Spectrometer: Agilent 7000 TQ-MS

  • Column: Agilent J&W CP-Sil 88 (100 m, 0.25 mm i.d., 0.2 µm film thickness)

  • Oven Temperature Program: Initial temperature of 85°C held for 2.0 min, then increased at 100°C/min to 164°C and held until 21.0 min, then at 2°C/min to 190°C and held for 6.0 min, and finally to 230°C at 15°C/min and held for 40 min.

  • Carrier Gas: Helium

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification of FAMEs.[3]

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the quantitative analysis of fatty acids using an internal standard.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Extract Lipid Extraction Spike->Extract Derivatize Transesterification to FAMEs Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Peak Peak Integration (Analyte & Internal Standard) GCMS->Peak Ratio Calculate Peak Area Ratio Peak->Ratio Quant Quantification using Calibration Curve Ratio->Quant Result Analyte Concentration Quant->Result Final Concentration

Caption: Workflow for quantitative fatty acid analysis using an internal standard.

Discussion and Conclusion

The choice of internal standard is a critical step in developing a robust and reliable method for fatty acid quantification.

  • Odd-Chain and Branched-Chain Fatty Acid Methyl Esters (e.g., this compound): These are cost-effective and suitable for many applications. Their primary advantage is their absence in most biological samples. However, their chemical and physical properties may not perfectly match all fatty acid analytes, which can lead to slight variations in extraction efficiency and instrument response, potentially affecting accuracy for certain fatty acids.

  • Deuterated (Stable Isotope-Labeled) Internal Standards: These are considered the "gold standard" for quantitative mass spectrometry.[4] Because they are chemically identical to their endogenous counterparts, they co-elute chromatographically and exhibit nearly identical ionization efficiencies and extraction recoveries. This close matching minimizes analytical variability and generally leads to higher accuracy and precision.[4][7] The main drawback of deuterated standards is their higher cost.

References

Navigating the Maze of FAME Isomers: A Guide to Selecting the Optimal GC Stationary Phase

Author: BenchChem Technical Support Team. Date: December 2025

The separation of FAME isomers by GC is primarily influenced by the polarity of the stationary phase. Highly polar phases facilitate greater interaction with the unsaturated FAMEs, leading to enhanced separation of isomers with varying degrees of unsaturation and different double bond configurations and positions.[1][2][3] This guide evaluates three main classes of polar stationary phases: polyethylene (B3416737) glycol (PEG), cyanopropyl siloxane, and ionic liquid (IL) columns.

Comparative Performance of GC Stationary Phases

The selection of a GC stationary phase should be guided by the specific analytical challenge, particularly the complexity of the FAME mixture and the requirement for resolving critical isomer pairs. While non-polar columns offer a boiling point-based separation with limited isomer resolution, polar columns provide the necessary selectivity for detailed FAME profiling.[2][4]

Highly polar cyanopropyl siloxane columns are widely regarded as the benchmark for achieving detailed separation of geometric and positional FAME isomers.[5][6][7] For less complex samples where cis/trans isomer resolution is not the primary goal, polyethylene glycol (PEG) columns can provide good separation based on carbon number and degree of unsaturation.[5][8] A newer class of columns, based on ionic liquid stationary phases, offers unique selectivity and exceptional thermal stability, proving to be highly effective for challenging separations of geometric and positional isomers.[9][10]

The following table summarizes the performance of representative columns from each class for the separation of key FAME isomer pairs.

Stationary Phase TypeExemplar Column(s)Key StrengthsLimitationsTypical Applications
Polyethylene Glycol (PEG) SUPELCOWAX™ 10, DB-WAX, HP-INNOWaxGood for general FAME profiling, separates based on carbon number and degree of unsaturation.[5][6]Generally poor resolution of cis/trans isomers.[4][5][8]Analysis of less complex fats and oils where detailed isomer separation is not critical.
Cyanopropyl Siloxane SP™-2560, CP-Sil 88, HP-88, Rt-2560Gold Standard for cis/trans isomer separation.[5][7][11] Excellent resolution of positional and geometric isomers.[12][13]Can have lower thermal stability compared to some ionic liquid phases.[14]Detailed analysis of hydrogenated vegetable oils, dairy fats, and marine oils.[3][15][16] Required for methods like AOAC 996.06.[11][17]
Ionic Liquid (IL) SLB®-IL100, SLB®-IL111Unique selectivity for geometric and positional isomers.[9][18] High thermal stability, leading to longer column lifetime and lower bleed.[4][19]Can have different elution orders compared to traditional phases, requiring method redevelopment.Analysis of complex FAME mixtures, including biodiesel and samples with a wide range of isomers.[10][20]

Logical Workflow for Stationary Phase Selection

The selection of an appropriate GC stationary phase for FAME isomer analysis is a systematic process. The following diagram illustrates a logical workflow to guide researchers in making an informed decision based on their analytical requirements.

FAME_Phase_Selection start Define Analytical Goal is_isomer_separation_needed Is detailed isomer separation (cis/trans, positional) required? start->is_isomer_separation_needed is_complex_mixture Is the sample a complex mixture (e.g., hydrogenated oils, dairy fat)? is_isomer_separation_needed->is_complex_mixture Yes peg_column Select Polyethylene Glycol (PEG) Stationary Phase (e.g., SUPELCOWAX 10) is_isomer_separation_needed->peg_column No need_high_thermal_stability Is high thermal stability and unique selectivity a priority? is_complex_mixture->need_high_thermal_stability No cyanopropyl_column Select High-Polarity Cyanopropyl Siloxane Stationary Phase (e.g., SP-2560, HP-88) is_complex_mixture->cyanopropyl_column Yes need_high_thermal_stability->cyanopropyl_column No ionic_liquid_column Consider Ionic Liquid (IL) Stationary Phase (e.g., SLB-IL111) need_high_thermal_stability->ionic_liquid_column Yes peg_column->end_peg cyanopropyl_column->end_cyano ionic_liquid_column->end_il

Workflow for GC stationary phase selection for FAME analysis.

Experimental Protocols

Accurate and reproducible FAME analysis is contingent on a well-defined experimental protocol. The following provides representative methodologies for sample preparation and GC analysis.

Sample Preparation: Derivatization to FAMEs

Prior to GC analysis, fatty acids in lipid samples must be derivatized to their corresponding methyl esters to increase their volatility.[11][17][21] A common method involves saponification followed by esterification.

  • Saponification: The lipid sample is hydrolyzed using a methanolic solution of sodium hydroxide (B78521) by refluxing the mixture.[11][17]

  • Esterification: The resulting fatty acid salts are then esterified using a reagent such as boron trifluoride (BF3) in methanol.[11][17][22]

  • Extraction: The FAMEs are subsequently extracted into a non-polar solvent like n-heptane for injection into the GC.[11][17]

Gas Chromatography (GC) with Flame Ionization Detection (FID) - General Conditions

The following table outlines typical GC-FID conditions for FAME isomer analysis on highly polar columns. Optimization of the oven temperature program and carrier gas flow rate is often necessary to achieve the desired separation for a specific sample matrix.[8][22][23][24][25]

ParameterTypical Setting
Column Highly polar cyanopropyl siloxane (e.g., SP-2560, 100 m x 0.25 mm, 0.20 µm) or Ionic Liquid (e.g., SLB-IL100, 30 m x 0.25 mm, 0.20 µm)
Injector Temperature 250 °C[8]
Detector Temperature 280 °C[8]
Carrier Gas Helium or Hydrogen[8]
Flow Rate Constant flow or constant pressure, typically 1-2 mL/min for He[8]
Injection Volume 1 µL[8]
Split Ratio 50:1 to 100:1[8][13]
Oven Program Example for SP-2560: Hold at 175 °C for 10 min, ramp at 3 °C/min to 220 °C, hold for 5 min.[8] Example for SLB-IL100: 50 °C, ramp at 3.0 °C/min to 240 °C.[25]

Conclusion

The selection of the GC stationary phase is a critical determinant in the successful separation of FAME isomers. For detailed analysis of complex mixtures containing numerous positional and geometric isomers, highly polar cyanopropyl siloxane columns, such as the SP-2560, remain the industry standard. Polyethylene glycol phases are suitable for less demanding applications. The emergence of ionic liquid columns provides a powerful alternative, offering unique selectivity and enhanced thermal stability that can be advantageous for particularly challenging separations. By carefully considering the analytical requirements and utilizing the workflow and protocols provided, researchers can confidently select the optimal stationary phase to achieve accurate and reliable FAME isomer analysis.

References

A Comparative Guide to Ionization Techniques for the Analysis of Branched-Chain Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of branched-chain fatty acids (BCFAs) is crucial for understanding various biological processes and for the development of novel therapeutics. The analysis of these molecules, typically as their fatty acid methyl ester (FAME) derivatives, heavily relies on mass spectrometry (MS) coupled with gas chromatography (GC). The choice of ionization technique in GC-MS is a critical determinant of the sensitivity, specificity, and accuracy of the analysis. This guide provides an objective comparison of common ionization techniques for branched-chain FAME analysis, supported by experimental data and detailed protocols.

The analysis of branched-chain fatty acid methyl esters (FAMEs) presents a significant analytical challenge due to the presence of numerous structural isomers (e.g., iso and anteiso isomers) that often co-elute during gas chromatography. Traditional Electron Ionization (EI) mass spectrometry, while widely used, can be limited in its ability to unambiguously identify and quantify these isomers due to extensive fragmentation and similar mass spectra among isomers. To address these challenges, alternative ionization techniques have been developed and refined, offering distinct advantages for the structural elucidation and quantification of branched-chain FAMEs. This guide explores the principles and performance of key ionization techniques, including Electron Ionization (EI), Chemical Ionization (CI), and Atmospheric Pressure Chemical Ionization (APCI), in the context of branched-chain FAME analysis.

Comparison of Ionization Technique Performance

The selection of an appropriate ionization technique is paramount for achieving reliable and accurate quantification of branched-chain FAMEs. The following table summarizes the key performance characteristics of Electron Ionization (EI) and Positive Chemical Ionization (PCI), based on available experimental data. It is important to note that performance metrics can vary based on the specific instrument, experimental conditions, and the complexity of the sample matrix.

Ionization TechniqueAnalyteLimit of Quantitation (LOQ) (μg/mL)Linearity (R²)Key AdvantagesKey Disadvantages
EI-MRM Saturated FAMEsGenerally provides slightly better or comparable LOQs for saturated FAMEs compared to PCI-MRM.[1][2]Typically ≥ 0.995[3]- Extensive fragmentation provides structural information. - Well-established libraries for spectral matching.- Extensive fragmentation can lead to low abundance of molecular ions, complicating isomer differentiation. - Response factors can vary significantly between different FAMEs, often requiring specific standards for accurate quantification.[4]
PCI-MRM Unsaturated FAMEsGenerally provides better LOQs for unsaturated FAMEs compared to EI-MRM.[1][2] For some FAMEs with one double bond, sensitivity can be more than tenfold higher.[2]Typically ≥ 0.995[3]- Produces abundant protonated molecules, simplifying molecular weight determination. - Provides more uniform responses for different FAMEs, reducing the need for numerous individual standards.[4] - Softer ionization leads to less fragmentation, which is advantageous for quantifying isomers based on the molecular ion.- Provides less structural information from fragmentation compared to EI. - May require optimization of reagent gas and source conditions.
APCI Broad range of FAsReported to have the lowest limits of detection, in the range of 30 to 300 nM, for a wide variety of fatty acids.[4]Not explicitly found in a comparable format.- Offers high sensitivity. - Provides a similar response for various fatty acids, simplifying quantification.[4]- Less commonly used in routine GC-MS setups compared to EI and CI.

Experimental Protocols

Accurate and reproducible analysis of branched-chain FAMEs requires meticulous attention to the experimental protocol, from sample preparation to data acquisition. Below are detailed methodologies for the key steps involved.

Derivatization of Branched-Chain Fatty Acids to FAMEs (Acid-Catalyzed Esterification)

This protocol describes a common method for converting fatty acids to their methyl esters using boron trifluoride (BF₃) in methanol.

Materials:

  • Sample containing branched-chain fatty acids

  • Boron trifluoride-methanol solution (12-14% w/w)

  • Hexane (B92381) or Heptane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Screw-capped glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Place a known amount of the lipid extract or fatty acid sample (typically 1-25 mg) into a screw-capped glass tube. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.

  • Reagent Addition: Add 2 mL of 12-14% BF₃-methanol solution to the sample.

  • Reaction: Tightly cap the tube and heat it at 60-100°C for 5-60 minutes. The optimal time and temperature may need to be determined empirically for specific sample types. A common practice is heating at 80°C for 1 hour.

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Phase Separation: Vortex the tube thoroughly for 1 minute to extract the FAMEs into the hexane layer. Centrifuge at approximately 1,500 x g for 5-10 minutes to achieve a clear separation of the layers.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Drying: Add a small amount of anhydrous Na₂SO₄ to the hexane extract to remove any residual water.

  • Analysis: The FAMEs solution is now ready for GC-MS analysis.

GC-MS Analysis of Branched-Chain FAMEs

The following are typical GC-MS conditions for the analysis of branched-chain FAMEs. These parameters should be optimized for the specific instrument and column used.

Gas Chromatograph (GC) Conditions:

  • Column: A polar capillary column is typically used for the separation of FAME isomers. Common choices include columns with a high cyanopropyl content (e.g., HP-88, DB-23, or CP-Sil 88).[5]

    • Example Column: BPX70 (60 m × 0.32 mm × 0.25 µm)[6]

  • Injector:

    • Temperature: 250°C

    • Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min

    • Ramp 1: 50°C/min to 170°C, hold for 6 min

    • Ramp 2: 2.5°C/min to 200°C, hold for 3 min

    • Ramp 3: 10°C/min to 222°C, hold for 8.7 min

    • Ramp 4: 50°C/min to 255°C, hold for 1 min[6]

  • Carrier Gas: Helium at a constant flow rate.

Mass Spectrometer (MS) Conditions:

  • Electron Ionization (EI) Mode:

    • Ionization Energy: 70 eV

    • Scan Range: m/z 50-550

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

  • Chemical Ionization (CI) Mode:

    • Reagent Gas: Methane or Ammonia

    • Ion Source Temperature: 200°C

    • Scan Range: m/z 80-600

Logical Workflow for Branched-Chain FAME Analysis

The following diagram illustrates the general workflow for the analysis of branched-chain FAMEs, from sample collection to data analysis and interpretation.

FAME_Analysis_Workflow Sample Biological Sample (e.g., Plasma, Tissue) LipidExtraction Lipid Extraction Sample->LipidExtraction Solvent Extraction Derivatization Derivatization to FAMEs (e.g., Acid-Catalyzed) LipidExtraction->Derivatization Isolated Lipids GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis FAMEs DataProcessing Data Processing (Peak Integration, Library Search) GCMS_Analysis->DataProcessing Raw Data Quantification Quantification (Internal/External Standards) DataProcessing->Quantification Processed Data Interpretation Data Interpretation & Reporting Quantification->Interpretation Quantitative Results

Figure 1. General workflow for the analysis of branched-chain FAMEs.

Conclusion

The choice of ionization technique for the analysis of branched-chain FAMEs has a profound impact on the quality and reliability of the results. While Electron Ionization (EI) is a well-established method that provides valuable structural information, its tendency for extensive fragmentation and variable response factors can pose challenges for the accurate quantification of isomers. Chemical Ionization (CI) and Atmospheric Pressure Chemical Ionization (APCI) have emerged as powerful alternatives, offering softer ionization, which leads to a higher abundance of the molecular ion and more uniform response factors across different FAMEs. This characteristic is particularly advantageous for the quantitative analysis of complex mixtures of branched-chain FAMEs, as it can reduce the reliance on a large number of individual standards. For unambiguous structural elucidation, tandem mass spectrometry (MS/MS) techniques, whether coupled with EI or CI, are invaluable for pinpointing the location of the branch points. Ultimately, the optimal choice of ionization technique will depend on the specific analytical goals, the available instrumentation, and the nature of the samples being investigated.

References

Navigating the Analytical Landscape of Methyl 10-methylheptadecanoate: A Guide to Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of branched-chain fatty acids, obtaining reliable certified reference materials (CRMs) is paramount for accurate quantification and method validation. This guide provides a comparative overview of the currently available options for Methyl 10-methylheptadecanoate analysis, addressing the scarcity of traditional CRMs and offering practical alternatives.

Commercially Available Standards: A Close Look

Currently, Larodan, a reputable supplier of high-purity lipids, offers this compound. While not formally classified as a CRM, this product provides a high-purity standard suitable for various research applications.

Table 1: Commercially Available this compound Standard

FeatureLarodan
Product Name This compound
CAS Number 2490-25-7[1][2]
Purity >98%[1]
Format Neat
Availability Inquire

Custom Synthesis: A Tailored Solution

For applications requiring a higher level of certification, isotopic labeling, or specific concentrations, custom synthesis presents a robust alternative. Several companies specialize in the custom synthesis of complex organic molecules, including fatty acid methyl esters and their isotopically labeled analogues. These services can provide materials characterized to meet specific research needs, often with a comprehensive certificate of analysis.

Table 2: Overview of Custom Synthesis Service Providers

Service ProviderKey Offerings
Cayman Chemical Custom synthesis of fatty acids and their methyl esters with a purity of ≥98%.
Sigma-Aldrich (ISOTEC®) Custom synthesis of stable isotope-labeled compounds, including fatty acids, with capabilities for cGMP production.
BOC Sciences Custom synthesis of isotope-labeled fatty acids and lipids for metabolic research and lipidomics.
Cambridge Isotope Laboratories, Inc. (CIL) Custom synthesis of over 800 stable isotope-labeled compounds annually, including fatty acids, with supporting certificates of analysis.[3]
Otava Chemicals Custom synthesis of organic molecules with literature search and route design services.

Experimental Protocol: A General Approach for FAME Analysis by GC-MS

In the absence of a specific validated method for a this compound CRM, a general protocol for the analysis of bacterial and branched-chain fatty acid methyl esters (FAMEs) can be adapted. This typically involves lipid extraction, derivatization to FAMEs, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction and Derivatization

A common method for preparing FAMEs from biological samples is through saponification followed by methylation.

  • Saponification: The sample is treated with a methanolic solution of sodium hydroxide (B78521) to hydrolyze the lipids into their constituent fatty acids.

  • Methylation: The fatty acid salts are then methylated using a reagent such as boron trifluoride in methanol (B129727) or methanolic HCl to form the volatile FAMEs.

  • Extraction: The resulting FAMEs are extracted into an organic solvent like hexane.

GC-MS Instrumentation and Conditions

The following table outlines typical GC-MS parameters for the analysis of FAMEs.

Table 3: General GC-MS Parameters for FAME Analysis

ParameterTypical Setting
Gas Chromatograph Agilent 7890A or similar
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Split/Splitless, 250 °C
Carrier Gas Helium, constant flow
Oven Program Initial temp. 100-150 °C, ramp to 250-300 °C
Mass Spectrometer Agilent 5975C or similar
Ionization Mode Electron Ionization (EI)
Mass Range m/z 50-550

Workflow and Decision Making

The selection of a suitable reference material for this compound analysis depends on the specific requirements of the research. The following diagram illustrates a decision-making workflow.

Workflow Decision Workflow for this compound Standard start Start: Need for this compound Standard crm_check Is a Certified Reference Material (CRM) mandatory? start->crm_check larodan Consider Larodan's >98% pure standard crm_check->larodan No custom_synthesis Opt for Custom Synthesis crm_check->custom_synthesis Yes gc_ms_analysis Perform GC-MS analysis using an adapted FAME protocol larodan->gc_ms_analysis isotopic_labeling Is isotopic labeling required? custom_synthesis->isotopic_labeling characterization Specify required characterization (e.g., purity, isotopic enrichment) isotopic_labeling->characterization Yes isotopic_labeling->characterization No characterization->gc_ms_analysis end End: Obtain reliable analytical data gc_ms_analysis->end Fatty_Acid_Analysis_Pathway General Pathway for Fatty Acid Analysis sample Biological Sample extraction Lipid Extraction sample->extraction derivatization Derivatization to FAMEs extraction->derivatization gc_separation GC Separation derivatization->gc_separation ms_detection MS Detection gc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

References

Safety Operating Guide

Proper Disposal Procedures for Methyl 10-methylheptadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Given the absence of specific hazard data for Methyl 10-methylheptadecanoate, it should be handled with caution, assuming it may be hazardous. The following table summarizes the recommended personal protective equipment (PPE) and handling precautions.

Precaution CategorySpecific RecommendationsRationale
Personal Protective Equipment (PPE) Chemical-resistant gloves (Nitrile or Neoprene), safety glasses or goggles, and a lab coat.To prevent skin and eye contact with the chemical.
Ventilation Handle in a well-ventilated area, preferably within a chemical fume hood.To minimize the potential for inhalation of any vapors or aerosols.
Spill Control Have an appropriate spill kit available. For a solid, this may include absorbent pads and a non-sparking scoop.To safely contain and clean up any accidental releases.
Hygiene Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.To prevent accidental ingestion.

Step-by-Step Disposal Protocol

The disposal of any chemical waste must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide.

1. Waste Characterization and Segregation:

  • Since the specific hazards are unknown, this compound waste should be treated as hazardous.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Keep it in a separate, dedicated waste container.

2. Containerization and Labeling:

  • Use a chemically compatible and sealable container for the waste.

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

3. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area.

  • Ensure the storage area is secure, away from drains, and segregated from incompatible materials.

4. Scheduling Waste Pickup:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide them with all available information about the chemical.

Experimental Protocols Referenced

No specific experimental protocols were cited as the disposal information is based on general chemical safety principles.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound, especially when a specific SDS is not available.

start Start: Need to Dispose of Chemical find_sds Locate Specific Safety Data Sheet (SDS) start->find_sds sds_found SDS Found? find_sds->sds_found follow_sds Follow Disposal Instructions in Section 13 of SDS sds_found->follow_sds Yes no_sds SDS Not Available: Treat as Unknown Hazard sds_found->no_sds No dispose Dispose According to EHS Instructions follow_sds->dispose ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) no_sds->ppe segregate Segregate Waste in a Labeled, Sealed Container ppe->segregate contact_ehs Contact Environmental Health & Safety (EHS) for Guidance segregate->contact_ehs contact_ehs->dispose

Caption: Decision workflow for the disposal of laboratory chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.